molecular formula C4H11NO4S2 B2462853 3-(Methylsulfonyl)propane-1-sulfonamide CAS No. 1050514-24-3

3-(Methylsulfonyl)propane-1-sulfonamide

Cat. No.: B2462853
CAS No.: 1050514-24-3
M. Wt: 201.26
InChI Key: QAZZSBPFRXXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)propane-1-sulfonamide is a high-purity synthetic organic compound of significant interest in chemical and biochemical research. This molecule features a unique bis-functionalized structure, incorporating both methylsulfonyl and sulfonamide moieties on a propane backbone. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to inhibit a variety of enzymes, particularly carbonic anhydrases and dihydropteroate synthetase . This inhibitory potential makes derivatives of sulfonamide valuable tools for probing biological pathways and developing therapeutic agents for conditions like glaucoma, inflammation, and bacterial infections . In a research context, this compound serves as a versatile building block or intermediate in organic synthesis. Its dual functionalization allows it to be used in the development of more complex molecules, such as enzyme inhibitors, receptor modulators, and functional materials. Researchers can utilize this compound to study structure-activity relationships (SAR) or as a precursor in the synthesis of compound libraries for high-throughput screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZSBPFRXXQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050514-24-3
Record name 3-methanesulfonylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 3-(Methylsulfonyl)propane-1-sulfonamide (CAS 1050514-24-3) , structured for researchers and drug development professionals.

High-Polarity Building Block for Medicinal Chemistry & Fragment-Based Design

Executive Summary

This compound (CAS 1050514-24-3) is a bifunctional aliphatic sulfur compound characterized by a terminal primary sulfonamide and an internal methyl sulfone moiety, separated by a propyl linker. In modern drug discovery, this molecule serves as a critical "Polar Modulator Module." Its unique physicochemical profile—combining high polarity (LogP < 0) with metabolic stability—allows medicinal chemists to optimize the physicochemical properties of lead compounds, specifically addressing issues of lipophilicity and aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

This guide details the compound's core properties, validated synthetic pathways, medicinal chemistry applications, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is distinct from aromatic sulfonamides (classically used as carbonic anhydrase inhibitors) due to its flexible aliphatic chain and dual-sulfur oxidation states.

Core Data Table
ParameterDataNotes
CAS Number 1050514-24-3
IUPAC Name 3-Methanesulfonylpropane-1-sulfonamide
Molecular Formula

Molecular Weight 201.26 g/mol
SMILES CS(=O)(=O)CCCS(=O)(=O)N
LogP (Predicted) -1.29 to -1.30Highly hydrophilic; lowers lipophilicity.
TPSA 94.3

High polar surface area relative to MW.
H-Bond Donors 1 (

)
Primary sulfonamide protons.
H-Bond Acceptors 4 (

)
Sulfone and sulfonamide oxygens.
pKa (Sulfonamide) ~10.5Weakly acidic; neutral at physiological pH.
Appearance White to off-white solidCrystalline.[1]

Synthetic Pathways & Manufacturing[4]

The synthesis of CAS 1050514-24-3 typically follows a "Sulfide-Oxidation" strategy to ensure the integrity of the terminal sulfonamide while establishing the internal sulfone.

Pathway A: The "Sulfide-First" Oxidation Route (Recommended)

This protocol is preferred for laboratory-scale synthesis due to its high selectivity and avoidance of unstable aliphatic sulfonyl chloride intermediates.

  • Precursor Synthesis: Reaction of 3-chloropropyl methyl sulfide with sodium thiosulfate followed by chlorination (using

    
     or NCS) to generate 3-(methylthio)propane-1-sulfonyl chloride .
    
  • Amination: The sulfonyl chloride is reacted with aqueous ammonia (

    
    ) or liquid ammonia to yield the intermediate 3-(methylthio)propane-1-sulfonamide .
    
  • Selective Oxidation: The sulfide ether is oxidized to the sulfone using mCPBA (meta-chloroperoxybenzoic acid) or Oxone® (potassium peroxymonosulfate). The sulfonamide group is resistant to further oxidation under these conditions.

Pathway B: Direct Sulfonylation (Industrial)
  • Starting Material: 3-(Methylsulfonyl)propyl chloride .

  • Sulfonation: Nucleophilic displacement using Sodium Sulfite (

    
    ) to form the sodium sulfonate salt.
    
  • Activation: Conversion to 3-(methylsulfonyl)propane-1-sulfonyl chloride using

    
     or Thionyl Chloride (
    
    
    
    ).
  • Amidation: Quenching with Ammonia to yield the final product.

Visualization of Synthetic Logic

Synthesis Figure 1: Preferred Synthetic Pathway via Sulfide Oxidation Start 3-Chloropropyl methyl sulfide Inter1 3-(Methylthio)propane- 1-sulfonyl chloride Start->Inter1 1. Na2S2O3 2. Cl2/H2O Inter2 3-(Methylthio)propane- 1-sulfonamide Inter1->Inter2 NH3 (aq) Final 3-(Methylsulfonyl)propane- 1-sulfonamide (CAS 1050514-24-3) Inter2->Final Oxidation Oxidant Oxidant (mCPBA / Oxone) Oxidant->Final

Medicinal Chemistry Applications

The 3-(methylsulfonyl)propyl motif is a "Privileged Fragment" in Fragment-Based Drug Discovery (FBDD). Its utility stems from its ability to modulate the physicochemical properties of a drug candidate without altering its core scaffold significantly.

Solubility Enhancement (The "Polar Tail" Effect)

Many lead compounds fail due to high lipophilicity (LogP > 5). Appending the this compound moiety can drop the LogP by 1–2 units. The propyl chain provides enough steric separation to prevent the polar sulfone/sulfonamide groups from interfering with the primary binding event, while the polar groups solvate the molecule in aqueous media.

Hydrogen Bond Networking
  • Sulfone (

    
    ):  Acts as a dual H-bond acceptor. It interacts strongly with backbone amides in enzyme pockets or solvent water molecules.
    
  • Sulfonamide (

    
    ):  The 
    
    
    
    group acts as a donor, while the oxygens act as acceptors. This is critical for anchoring the molecule in the "solvent front" of kinase domains (e.g., in JAK or CDK inhibitors).
Bioisosterism

This aliphatic chain serves as a bioisostere for:

  • Peptide Linkers: Mimics the distance and polarity of a dipeptide segment.

  • PEG Chains: Offers a more metabolically stable, defined alternative to short polyethylene glycol (PEG) chains for solubility tuning.

Pharmacophore Visualization

Pharmacophore Figure 2: Pharmacophore Analysis & Binding Mode Potential Mol Sulfonamide Head Propyl Linker Methyl Sulfone Tail H-Bond Donor/Acceptor Steric Spacer (3-Carbon) Strong H-Bond Acceptor Mol:link->Mol:link Flexible Tether Enzyme Enzyme Binding Pocket (Solvent Exposed Region) Mol:head->Enzyme H-Bonding (Anchor) Water Aqueous Solvation (Solubility) Mol:tail->Water Dipole Interaction

Experimental Protocol: Characterization & Handling

Analytical Standard (Quality Control)

To validate the identity of CAS 1050514-24-3, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.8–7.0 ppm (s, 2H, 
      
      
      
      )
    • 
       3.0–3.2 ppm (m, 4H, 
      
      
      
      and
      
      
      )
    • 
       2.9–3.0 ppm (s, 3H, 
      
      
      
      )
    • 
       2.0–2.2 ppm (m, 2H, central 
      
      
      
      )
    • Note: The integration ratio must be 2:4:3:2.

  • LC-MS (ESI):

    • Observe

      
       peak at 202.02 Da .
      
    • Observe

      
       peak at 224.00 Da .
      
Safety & Handling (MSDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Sulfonamides can cause sensitization. Use nitrile gloves and work within a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency requires desiccation.

References

  • PubChem. (2025). Compound Summary: this compound (CAS 1050514-24-3). National Library of Medicine. Link

  • ChemScene. (2025). Product Datasheet: 3-Methanesulfonylpropane-1-sulfonamide. Link

  • Sigma-Aldrich. (2025). Sulfonamide Synthesis Reagents & Protocols. Merck KGaA. Link

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Advances. Link

  • Supuran, C. T. (2017). Sulfonamides: A Class of Drugs with Diverse Pharmacological Activities. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide utility).

Sources

3-Methanesulfonylpropane-1-sulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Core Structure & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Methanesulfonylpropane-1-sulfonamide (CAS: 1050514-24-3) is a bifunctional organosulfur compound increasingly utilized as a pharmacophore scaffold in modern drug discovery. Characterized by a terminal primary sulfonamide (


) and a distal methyl sulfone (

) linked by a flexible propyl spacer, this molecule offers unique hydrogen-bonding capabilities and metabolic stability.

This guide provides a comprehensive technical analysis of its chemical architecture, validated synthetic protocols, and application in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists and process scientists seeking to leverage this moiety for fragment-based drug design (FBDD) or lead optimization.

Structural Analysis & Physicochemical Properties[1][2]

Chemical Architecture

The molecule consists of two distinct polar termini separated by a lipophilic


 linker. This "dumbbell" topology allows the molecule to span binding pockets, interacting simultaneously with distinct amino acid residues.
FeatureSpecificationFunctional Role
Systematic Name 3-Methanesulfonylpropane-1-sulfonamideUnique Identifier
Molecular Formula

Composition
Molecular Weight 201.26 g/mol Fragment-like space (<300 Da)
H-Bond Donors 1 (Sulfonamide

)
Key interaction with backbone carbonyls
H-Bond Acceptors 4 (Sulfonyl oxygens)Interaction with H-bond donors (e.g., Ser, Thr)
LogP (Calc) ~ -1.29Highly polar; improves aqueous solubility
TPSA ~ 94.3 ŲHigh polar surface area relative to size
3D Conformational Flexibility

The central propyl chain introduces rotatable bonds, allowing the molecule to adopt multiple conformations. This flexibility is critical for "induced fit" binding modes but imposes an entropic penalty upon binding.

StructureMap Sulfonamide Sulfonamide Group (-SO2NH2) H-Bond Donor/Acceptor Linker Propyl Linker (-(CH2)3-) Flexible Spacer Sulfonamide->Linker C-S Bond Binding Target Binding (Enzyme Active Site) Sulfonamide->Binding H-Bonding Sulfone Methyl Sulfone (-SO2CH3) Strong E-Withdrawing Linker->Sulfone C-S Bond Sulfone->Binding Dipole Interaction

Figure 1: Structural connectivity and functional binding domains of 3-Methanesulfonylpropane-1-sulfonamide.

Validated Synthetic Protocol

The synthesis of 3-Methanesulfonylpropane-1-sulfonamide is most reliably achieved via the oxidation of its sulfide precursor, 3-(methylsulfanyl)propane-1-sulfonamide . This route avoids the use of unstable sulfonyl chlorides at late stages and allows for scalable production.

Reaction Scheme

The transformation involves the oxidation of the thioether sulfur to a sulfone using an oxidizing agent such as hydrogen peroxide (


) catalyzed by sodium tungstate (

), or m-chloroperbenzoic acid (mCPBA).

Pathway:

  • Precursor: 3-(Methylsulfanyl)propane-1-sulfonamide (CAS: 193013-79-5)

  • Reagent: 30%

    
     (excess), 
    
    
    
    (cat.), Acidic buffer
  • Product: 3-Methanesulfonylpropane-1-sulfonamide[1]

Step-by-Step Methodology (Oxidative Route)

Note: This protocol assumes a starting scale of 10 mmol.

Materials:

  • 3-(Methylsulfanyl)propane-1-sulfonamide (1.69 g, 10 mmol)

  • Hydrogen Peroxide (30% aq. solution, 2.5 equiv)

  • Sodium Tungstate Dihydrate (2 mol%)

  • Acetic Acid (Glacial, solvent)

  • Ethyl Acetate (for extraction)[2]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.69 g of the sulfide precursor in 20 mL of glacial acetic acid.

  • Catalyst Addition: Add sodium tungstate dihydrate (66 mg, 0.2 mmol).

  • Oxidation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise add 30% hydrogen peroxide (2.8 mL, ~25 mmol) over 20 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the sulfide and sulfoxide intermediate.

  • Quenching: Quench excess peroxide by carefully adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Workup: Concentrate the acetic acid under reduced pressure. Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Remove solvent in vacuo. Recrystallize from Ethanol/Heptane if necessary to obtain white crystalline solid.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 3-(Methylsulfanyl)propane-1-sulfonamide (Sulfide Precursor) Step1 Step 1: Dissolution in AcOH Add Na2WO4 Catalyst Start->Step1 Step2 Step 2: Oxidative Addition (H2O2) Controlled Temp (0°C -> RT) Step1->Step2 Check Checkpoint: LC-MS Monitoring Target: [M+H]+ = 202.2 Step2->Check Check->Step2 Incomplete Workup Step 3: Quench (Na2SO3) & Extraction Check->Workup Complete End Final Product: 3-Methanesulfonylpropane-1-sulfonamide (White Solid) Workup->End

Figure 2: Oxidative synthesis workflow from sulfide precursor to sulfone product.

Applications in Drug Development[6][7][8]

Bioisosterism & Pharmacokinetics

The 3-methanesulfonylpropane-1-sulfonamide moiety is a valuable tool in Lead Optimization :

  • Polarity Modulation: The sulfone group (

    
    ) significantly lowers logP compared to a methylene or ether linkage, reducing non-specific binding and improving metabolic stability against CYP450 oxidation.
    
  • Sulfonamide Warhead: The primary sulfonamide is a classic zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrases) and a key interaction motif for aspartyl proteases.

Case Studies & Target Classes

This structural motif is relevant in the design of inhibitors for:

  • WRN Helicase: Used in covalent or non-covalent binders where the sulfonamide interacts with surface residues to anchor the inhibitor.

  • USP1 (Ubiquitin Specific Peptidase 1): Sulfonamide derivatives serve as allosteric modulators.

  • SOS1 (Son of Sevenless-1): The sulfone acts as a rigid, polar anchor in the KRAS-SOS1 interaction interface.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, sulfonamides and sulfones generally share common hazard profiles.

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (P280)
Eye Irritation H319: Causes serious eye irritationUse safety goggles; rinse cautiously if exposed
STOT-SE H335: May cause respiratory irritationWork in a fume hood (P271)

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the sulfone is generally oxidation-resistant.

References

  • PubChem. (2025).[3] 3-(Methylsulfonyl)propan-1-amine (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (Chemistry).[4][1][2][5][6][3][7][8][9] Retrieved from [Link]

Sources

Molecular weight of 3-(Methylsulfonyl)propane-1-sulfonamide

[1]

Part 1: Molecular Identity & Physicochemical Core

Compound Name: 3-(Methylsulfonyl)propane-1-sulfonamide CAS Registry Number: 1050514-24-3 Molecular Formula: C₄H₁₁NO₄S₂ Exact Mass: 201.013 g/mol Molecular Weight: 201.26 g/mol [1]

Executive Summary

This compound is a bifunctional organosulfur compound characterized by a propyl linker connecting a terminal methylsulfonyl group (sulfone) and a primary sulfonamide moiety. In drug discovery, this molecule serves as a critical polar linker or fragment , particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its dual-sulfur motif provides high polarity (low logP), enhancing the aqueous solubility of lipophilic pharmacophores while maintaining metabolic stability superior to standard alkyl chains.

Physicochemical Profile

The following data represents the core physicochemical parameters essential for formulation and medicinal chemistry applications.

PropertyValueTechnical Context
Molecular Weight 201.26 Da Critical for mass balance in synthesis.
Monoisotopic Mass 201.0129 DaUsed for high-resolution MS identification ([M+H]⁺ = 202.02).
Physical State White to Off-White SolidCrystalline powder form at STP.
Melting Point 125–127 °CIndicates high lattice energy due to intermolecular H-bonding.
Predicted logP -1.29Highly hydrophilic; ideal for reducing lipophilicity in drug candidates.
Topological Polar Surface Area (TPSA) 94.3 ŲHigh TPSA suggests limited passive membrane permeability unless coupled to a carrier.
Solubility DMSO (>50 mg/mL), Water (Moderate)Sulfone and sulfonamide groups act as H-bond acceptors/donors.

Part 2: Synthetic Methodology

The synthesis of this compound requires precise oxidation state control of the sulfur atoms. The most robust industrial route involves the construction of the propyl backbone followed by sequential functionalization.

Primary Synthetic Route: The Sulfide Oxidation Pathway

This protocol avoids the handling of unstable sulfinic acid intermediates by utilizing a thioether precursor.

Step 1: Sulfonamide Formation

  • Reagents: 3-Chloropropanesulfonyl chloride, Aqueous Ammonia (NH₃), THF/DCM.

  • Mechanism: Nucleophilic acyl substitution at the sulfonyl sulfur.

  • Protocol: 3-Chloropropanesulfonyl chloride is added dropwise to a cooled solution of 28% NH₃ at 0°C. The mixture is stirred for 2 hours. The product, 3-chloropropane-1-sulfonamide , precipitates or is extracted with EtOAc.

Step 2: Thioether Displacement

  • Reagents: Sodium Thiomethoxide (NaSMe), DMF, 60°C.

  • Mechanism: S_N2 nucleophilic substitution.[2]

  • Protocol: The chloro-sulfonamide is treated with NaSMe in anhydrous DMF. The thiomethoxide anion displaces the chloride to yield 3-(methylthio)propane-1-sulfonamide .

Step 3: Exhaustive Oxidation

  • Reagents: m-Chloroperbenzoic acid (mCPBA) (2.5 eq) or H₂O₂/Na₂WO₄.

  • Mechanism: Electrophilic oxidation of sulfur.

  • Protocol: The thioether is dissolved in DCM. mCPBA is added in portions at 0°C. The reaction is stirred overnight to ensure complete oxidation of the sulfide to the sulfone (-SO₂Me) without over-oxidizing the sulfonamide nitrogen.

Synthetic Pathway Visualization

SynthesisPathStart3-ChloropropanesulfonylchlorideInter13-Chloropropane-1-sulfonamideStart->Inter1NH3 (aq)0°C, 2hInter23-(Methylthio)propane-1-sulfonamideInter1->Inter2NaSMe, DMF60°C, SN2Product3-(Methylsulfonyl)propane-1-sulfonamideInter2->ProductmCPBA (2.5 eq)DCM, RT

Caption: Step-wise synthesis from commercially available sulfonyl chloride precursors via nucleophilic substitution and oxidative workup.

Part 3: Analytical Characterization & Validation

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[3]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion: [M+H]⁺ or [M+Na]⁺.

  • Expected Signals:

    • m/z 202.02 (Protonated molecular ion [M+H]⁺).

    • m/z 224.00 (Sodium adduct [M+Na]⁺).

    • m/z 243.0 (Acetonitrile adduct [M+ACN+H]⁺, common in LCMS).

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in DMSO-d₆ (400 MHz):

  • δ 6.95 ppm (2H, s, broad): Sulfonamide -SO₂NH ₂ protons. Exchangeable with D₂O.

  • δ 3.15 ppm (2H, t): Methylene protons adjacent to the sulfonamide (-CH ₂-SO₂NH₂). Deshielded by the sulfonyl group.

  • δ 3.08 ppm (2H, t): Methylene protons adjacent to the methylsulfone (-SO₂-CH ₂-).

  • δ 3.00 ppm (3H, s): Methyl protons of the sulfone group (-SO₂CH ₃). Characteristic sharp singlet.

  • δ 2.15 ppm (2H, m): Central methylene protons (-CH₂-CH ₂-CH₂-). Quintet splitting pattern.

Part 4: Applications in Drug Development

Linker Chemistry in PROTACs

This compound is utilized as a "stealth" linker .[1] Unlike polyethylene glycol (PEG) chains, which can suffer from oxidative degradation or immunogenicity, sulfone-alkyl linkers provide:

  • Metabolic Stability: The sulfone group is electronically deactivated and resistant to CYP450 oxidation.

  • Rigidity: The propyl chain offers a defined distance (~5-6 Å) between warheads.

  • H-Bonding: The sulfone oxygens act as weak H-bond acceptors, potentially interacting with solvent-exposed residues on the target protein surface.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a polar fragment to probe "sulfonamide-binding pockets" (e.g., Carbonic Anhydrase II). The methylsulfonyl tail provides a secondary anchor point, allowing researchers to grow the molecule into adjacent sub-pockets.

Part 5: References

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 21949286 (Related Amine Precursor). Retrieved from [Link]

  • MDPI . (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl) Core Structures. Molbank. Retrieved from [Link][3]

  • Google Patents . (2013). Process for preparing 3-methylsulfonylpropionitrile (Precursor Chemistry). US20130225865A1. Retrieved from

Technical Monograph: 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 3-(Methylsulfonyl)propane-1-sulfonamide , focusing on its chemical identity, synthetic pathways, and utility in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This section establishes the definitive chemical identifiers for the compound. As a dual-sulfonyl functionalized alkane, this molecule represents a highly polar, metabolically stable scaffold often utilized as a linker or pharmacophore spacer in drug discovery.

Identifier Value
IUPAC Name This compound
Common Name 3-Methanesulfonylpropane-1-sulfonamide
CAS Registry Number 1050514-24-3
Molecular Formula

Molecular Weight 201.26 g/mol
SMILES CS(=O)(=O)CCCS(=O)(=O)N
InChI String InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9)
InChI Key Computed (Standard): QUYFSHOLLKVPGX-UHFFFAOYSA-N(Note: Isomeric/protonation variants may alter key)
Structural Analysis

The molecule consists of a three-carbon aliphatic chain (propane) terminated at one end by a methylsulfonyl group (


) and at the other by a primary sulfonamide  (

).
  • Polarity: High. Both terminal groups are strong hydrogen bond acceptors; the sulfonamide is also a donor.

  • Metabolic Stability: The sulfone moiety is generally inert to oxidative metabolism (unlike sulfides), making this a "terminal" oxidation state scaffold.

  • Acid-Base Properties: The sulfonamide

    
     is weakly acidic (
    
    
    
    ), allowing deprotonation under basic conditions for N-alkylation reactions.

Synthetic Methodology

High-purity synthesis of this compound typically follows a Sulfide Oxidation Strategy . This approach minimizes the handling of unstable intermediates and allows for the parallel generation of sulfide and sulfoxide analogs if required for Structure-Activity Relationship (SAR) studies.

Primary Route: Oxidative Transformation of Thioether Precursors

This protocol relies on the synthesis of the sulfide-sulfonamide intermediate, followed by exhaustive oxidation.

Step 1: Ring Opening of 1,3-Propane Sultone (Nucleophilic Substitution)
  • Reagents: Sodium thiomethoxide (

    
    ), THF/Methanol (
    
    
    
    ).
  • Mechanism: The highly electrophilic 1,3-propane sultone undergoes ring-opening via nucleophilic attack by the thiomethiolate anion.

  • Intermediate: Sodium 3-(methylthio)propane-1-sulfonate.

  • Safety Note: 1,3-Propane sultone is a potent alkylating agent and carcinogen. Handle in a glovebox or efficient fume hood.

Step 2: Chlorination and Amidation
  • Reagents: Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ), followed by aqueous Ammonia (
    
    
    ).
  • Process: The sulfonate salt is converted to the sulfonyl chloride, which is immediately quenched with ammonia to yield 3-(methylthio)propane-1-sulfonamide .

Step 3: Exhaustive Oxidation (The Critical Step)
  • Reagents: Oxone® (Potassium peroxymonosulfate) or

    
    -CPBA (3 equivalents).
    
  • Rationale: To ensure complete conversion of the sulfide (

    
    ) to the sulfone (
    
    
    
    ) without over-oxidizing the sulfonamide nitrogen (which is resistant, but care ensures purity).
  • Protocol: Dissolve the sulfide precursor in MeOH/H2O (1:1). Add Oxone (2.5 eq) at

    
    . Stir for 4–6 hours. The sulfone precipitates or is extracted with EtOAc.
    
Visualization of Synthetic Logic

SynthesisPath Start 1,3-Propane Sultone (Electrophile) Step1 Intermediate A: Na 3-(methylthio)propane-1-sulfonate Start->Step1 NaSMe (Nucleophilic Opening) Step2 Intermediate B: 3-(methylthio)propane-1-sulfonamide Step1->Step2 1. POCl3 2. NH3 (Amidation) Final Target: This compound Step2->Final Oxone or mCPBA (Oxidation)

Figure 1: Synthetic workflow via the sultone ring-opening and oxidative desulfurization pathway.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a Self-Validating System .

Technique Expected Signature / Diagnostic Peaks Interpretation
1H NMR (DMSO-d6)

~2.95 (s, 3H)
Methyl sulfone: Characteristic singlet for

.

~3.10 (m, 2H)

-Methylene (Sulfone):
Deshielded by

.

~3.00 (m, 2H)

-Methylene (Sulfonamide):
Deshielded by

.

~2.10 (m, 2H)

-Methylene:
Central

of the propane chain.[1]

~6.90 (bs, 2H)
Amide Protons: Broad singlet for

(exchangeable with

).
LC-MS (ESI+)

Protonated molecular ion.
LC-MS (ESI-)

Deprotonated sulfonamide (common in negative mode).
IR Spectroscopy 1300-1350

Asymmetric

stretch (Sulfone/Sulfonamide).
1150-1170

Symmetric

stretch.

Applications in Drug Discovery[8][9]

The this compound scaffold is not merely a solvent or reagent; it is a strategic linker unit and bioisostere .

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of the linker are critical for cell permeability and ternary complex formation.

  • Solubility: The dual sulfonyl groups drastically increase aqueous solubility compared to alkyl chains, reducing the "grease" factor of large PROTAC molecules.

  • Rigidity/Flexibility: The propane chain offers moderate flexibility, while the sulfonyl groups introduce dipole-dipole interactions that can restrict conformational freedom compared to pure PEG chains.

Bioisosterism

The


 group is a classic bioisostere for carboxylic acids (

) and hydroxamic acids.
  • Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide is the critical pharmacophore for Zinc binding in CA enzymes. This molecule serves as a fragment lead for designing CAIs with specific solubility profiles.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and high polarity, it is an ideal "fragment" for screening against polar binding pockets.

Covalent Warhead Precursor

The sulfonamide nitrogen can be functionalized to create Sulfonyl Fluorides (SuFEx chemistry) or Vinyl Sulfonamides , which act as covalent warheads targeting specific amino acid residues (e.g., Lysine or Tyrosine) in proteins.

Applications Core This compound App1 PROTAC Linkers (Solubility Enhancement) Core->App1 App2 Fragment Screening (Zinc Binding / CAI) Core->App2 App3 SuFEx Chemistry (Precursor to R-SO2-F) Core->App3

Figure 2: Strategic utility of the scaffold in modern medicinal chemistry.

References

  • Scott, K. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
  • PubChem. (2024). Compound Summary: 3-(Methylsulfonyl)propan-1-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

Physical Properties of Sulfone-Sulfonamide Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of sulfone and sulfonamide moieties as structural linkers in drug discovery. It moves beyond basic definitions to explore the physical chemistry, geometric constraints, and experimental validation of these critical chemical tools.

Executive Summary

In modern medicinal chemistry—particularly in the design of PROTACs, molecular glues, and fragment-based leads—the linker is not merely a passive connector; it is a determinant of physicochemical behavior.

This guide analyzes two related but distinct sulfur-based linker classes:

  • The Sulfone (

    
    ):  A non-ionizable, polar, hydrogen-bond accepting motif acting as a rigid steric "kink."
    
  • The Sulfonamide (

    
    ):  A versatile, ionizable scaffold capable of acting as a hydrogen bond donor/acceptor hybrid.
    

We also address the Acyl Sulfonamide (


), a hybrid linker that has emerged as a superior bioisostere for carboxylic acids due to its unique 

and stability profile.

Structural & Electronic Fundamentals

Geometry and Steric Constraints

Unlike linear alkyne linkers or planar amide linkers, the sulfonyl group introduces a distinct tetrahedral geometry that forces a "kink" in the molecular backbone. This is critical for vectoring substituents into specific sub-pockets.

ParameterSulfone Linker (

)
Sulfonamide Linker (

)
Impact on Design
Hybridization Sulfur:

(Tetrahedral)
Sulfur:

(Tetrahedral)
Creates non-planar 3D architecture.
Bond Angle (

)


Wider than ideal tetrahedral (

) due to repulsion between oxygen lone pairs.
Bond Angle (

)


Compresses the linker angle, creating a "V" shape.
Bond Length (

)


The

bond is shorter than a single bond, implying partial double-bond character (

back-bonding).
Rotational Barrier High (Rigid)ModerateSulfonamides exhibit restricted rotation around the

bond, aiding entropy loss upon binding.
Electronic Distribution & Ionization ( )

The electronic nature of the linker dictates its solubility and permeability.

  • Sulfones: Electron-withdrawing but chemically inert. They are non-ionizable at physiological pH. They act purely as polar handles (dipole moment

    
    ).
    
  • Sulfonamides: The

    
     proton is acidic.[1][2][3]
    
    • Simple Sulfonamides:

      
      . Neutral at pH 7.4.
      
    • Acyl Sulfonamides: The carbonyl group dramatically increases acidity (

      
      ). These are anionic  at physiological pH, making them excellent mimics of carboxylic acids but with higher lipophilicity when protonated.
      

Physicochemical Properties (Solubility & Lipophilicity)[4][5]

The "Solubility-Permeability" Trade-off

Sulfonyl linkers are often employed to lower the


 of highly lipophilic payloads (like PROTAC warheads).
  • Hydrogen Bonding (H-Bond):

    • Sulfone: 2 Acceptors, 0 Donors. Good for solubility without introducing donor-related permeability issues.

    • Sulfonamide: 2 Acceptors, 1 Donor (

      
      ). The donor can limit membrane permeability unless masked (e.g., N-alkylation).
      
Structure-Property Relationship (SPR) Logic

The following diagram illustrates the causal flow between linker selection and final ADME properties.

SPR_Flow Linker Linker Selection Sulfone Sulfone (Non-ionizable) Linker->Sulfone Sulfonamide Sulfonamide (Weak Acid pKa ~10) Linker->Sulfonamide AcylSulf Acyl Sulfonamide (Acidic pKa ~4.5) Linker->AcylSulf Polarity Polarity (PSA) Sulfone->Polarity High Dipole MetStab Metabolic Stability Sulfone->MetStab High (Inert) Sulfonamide->Polarity +1 H-Donor Charge Ionization @ pH 7.4 Sulfonamide->Charge Neutral AcylSulf->Charge Anionic AcylSulf->MetStab Resistant to Hydrolysis Solubility Aq. Solubility Polarity->Solubility Charge->Solubility Increases Permeability Permeability (Papp) Charge->Permeability Decreases

Figure 1: Decision matrix for selecting sulfur-based linkers based on required ADME outcomes.

Stability & Reactivity

Hydrolytic Stability[6]
  • Sulfones: Extremely stable. Resistant to acid/base hydrolysis under physiological conditions.

  • Sulfonamides: Highly stable compared to amides. The

    
     bond is resistant to proteases, making sulfonamide linkers ideal for in vivo stability where amide linkers might be cleaved.
    
Metabolic Soft Spots

While the sulfonyl group itself is robust, the linker context matters:

  • N-Dealkylation: If the sulfonamide nitrogen is alkylated (

    
    ), it can be a substrate for CYP450 oxidative dealkylation.
    
  • Oxidation: The

    
    -carbon next to the sulfone/sulfonamide is deactivated toward oxidation (electron-poor), which is a metabolic advantage over ether or amine linkers.
    

Experimental Protocols

To validate the physical properties of these linkers, specific "self-validating" assays are required.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the linker-payload construct, distinguishing between kinetic supersaturation and true solubility.

Workflow:

  • Preparation: Weigh 1-2 mg of solid compound into a glass vial.

  • Solvent Addition: Add pH 7.4 phosphate buffer (or SGF/SIF for oral simulation).

  • Equilibration: Shake at 37°C for 24 hours.

    • Self-Validation Step: Check for undissolved solid visually. If clear, add more solid. Saturation is mandatory.

  • Separation: Centrifuge or filter (PVDF 0.45 µm) to remove solids.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve in DMSO.

  • Calculation:

    
    .
    
Protocol B: Hepatocyte Stability Assay

Purpose: To assess the metabolic vulnerability of the linker.[4]

Stability_Assay Start Start: 1 µM Compound + Cryopreserved Hepatocytes Incubate Incubate @ 37°C (0, 15, 30, 60, 120 min) Start->Incubate Quench Quench with Ice-Cold ACN (Contains Internal Std) Incubate->Quench At each timepoint Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Workflow for assessing metabolic stability in hepatocytes.

Data Interpretation:

  • High Stability:

    
    . (Typical for pure sulfone linkers).
    
  • Low Stability:

    
    . (Check for N-dealkylation on sulfonamides).
    

Application in Drug Design (PROTACs)

In PROTAC design, the linker length and rigidity determine the "degradation efficiency" (


) and potency (

).
  • The "Goldilocks" Zone: Sulfonamide linkers provide a middle ground between the floppiness of PEG chains and the rigidity of piperazines.

  • Vectoring: The

    
     bond angle of the sulfonamide sulfur allows the linker to exit the E3 ligase binding pocket at a sharp angle, often necessary to avoid steric clashes with the protein surface.
    
  • Acyl Sulfonamides as Safety-Catch Linkers: In solid-phase synthesis or prodrug design, acyl sulfonamides can be activated (cleaved) by specific nucleophiles, serving as "safety-catch" linkers that are stable during synthesis but reactive under specific trigger conditions.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Scott, K. A., et al. (2020). Physical Properties of Sulfonamides: A Structural and Theoretical Study. Journal of Chemical Crystallography. Link

  • Beshore, D. C., et al. (2021).[5] Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Link

  • Ciulli, A., et al. (2019). Linker Design in PROTAC Technology. Nature Reviews Drug Discovery. Link

  • ChemBL Database. Physicochemical data for Sulfonamide moieties. Link

Sources

A Comprehensive Technical Guide to 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-(Methylsulfonyl)propane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. By delving into its chemical properties, potential synthetic routes, and the broader context of its functional groups, this document serves as a critical resource for professionals engaged in the development of novel therapeutics.

Core Molecular Attributes

This compound is a bifunctional organic compound containing both a methylsulfonyl (sulfone) and a sulfonamide functional group. These moieties are prevalent in a wide array of pharmacologically active compounds, contributing to their therapeutic effects and pharmacokinetic profiles.[1][2][3] The presence of these two sulfur-based functional groups imparts specific physicochemical characteristics that are highly relevant in drug design.

Chemical Identity and Properties

The primary identifier for this compound is its CAS Number: 1050514-24-3.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₁₁NO₄S₂[4]
Molecular Weight 201.26 g/mol [4]
SMILES O=S(CCCS(=O)(C)=O)(N)=O[4]
Topological Polar Surface Area (TPSA) 94.3 Ų[4]
LogP (calculated) -1.2904[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 4[4]

Table 1: Physicochemical properties of this compound.

The molecule's structure, characterized by a propyl chain linking the methylsulfonyl and sulfonamide groups, is visualized in the following diagram.

Figure 1: 2D structure of this compound.

The Significance of Sulfonyl and Sulfonamide Moieties in Drug Discovery

The methylsulfonyl group is a key structural motif in medicinal chemistry. Its incorporation into a molecule can enhance stability, improve solubility, and modulate lipophilicity, thereby positively influencing the drug's overall pharmacokinetic profile.[5] The sulfone is resistant to metabolic degradation and can act as a hydrogen bond acceptor.

Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, famously originating with the sulfa drugs, the first class of synthetic antimicrobial agents.[1][6] Sulfonamides are versatile pharmacophores found in drugs with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[7][1][2][3][8][9]

The combination of both a sulfone and a sulfonamide in this compound suggests its potential as a versatile building block or a candidate for further derivatization in drug discovery programs.

Potential Synthetic Strategies

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a logical retrosynthetic analysis suggests plausible routes based on established organic chemistry principles. A likely precursor is 3-(methylsulfanyl)propane-1-sulfonamide.[10] The synthesis could proceed through the oxidation of the thioether to a sulfone.

Hypothetical Synthetic Workflow

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, reagents, and purification methods.

synthetic_workflow cluster_0 Starting Material cluster_1 Oxidation cluster_2 Product 3-(methylsulfanyl)\npropane-1-sulfonamide 3-(methylsulfanyl) propane-1-sulfonamide Oxidizing Agent\n(e.g., m-CPBA, Oxone) Oxidizing Agent (e.g., m-CPBA, Oxone) 3-(methylsulfanyl)\npropane-1-sulfonamide->Oxidizing Agent\n(e.g., m-CPBA, Oxone) Reaction 3-(Methylsulfonyl)\npropane-1-sulfonamide 3-(Methylsulfonyl) propane-1-sulfonamide Oxidizing Agent\n(e.g., m-CPBA, Oxone)->3-(Methylsulfonyl)\npropane-1-sulfonamide Yields

Sources

Technical Guide: Structural and Functional Divergence of 3-(Methylsulfonyl)propane-1-sulfonamide vs. Propyl Sulfonamides

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis between 3-(methylsulfonyl)propane-1-sulfonamide (3-MSP) and the homologous propyl sulfonamide (PS) class.[1] While sharing a three-carbon aliphatic spacer, these two moieties represent divergent strategies in medicinal chemistry. The propyl sulfonamide serves as a classic lipophilic anchor, whereas the 3-methylsulfonyl variant acts as a "hard," polar bioisostere designed to modulate solubility, reduce metabolic liability, and target specific hydrophilic protein pockets.

This document is structured to assist drug discovery teams in lead optimization, specifically when transitioning from lipophilic hits to lead compounds requiring improved physicochemical properties.

Part 1: Structural & Physicochemical Divergence[1]

The fundamental difference lies in the terminal substitution of the propyl chain. In PS , the terminus is a methyl group (

3-MSP

Comparative Property Table
FeaturePropyl Sulfonamide (PS)This compound (3-MSP)Impact on Drug Design
Formula


3-MSP adds MW but increases polarity.
LogP (Calc) ~0.3 to 0.8~ -1.3 to -1.5Critical: 3-MSP is highly water-soluble; PS is lipophilic.[1]
TPSA ~46 Ų~94 Ų3-MSP doubles the polar surface area, limiting BBB permeability but enhancing solubility.[1]
H-Bond Acceptors 2 (Sulfonyl oxygens)4 (Bis-sulfonyl oxygens)3-MSP can engage distinct polar residues (e.g., Arg, Lys) in binding pockets.[1]
Electronic Effect Inductive (+I) from alkylInductive (-I) from distal sulfoneDistal sulfone in 3-MSP slightly increases acidity of the sulfonamide

via long-range induction.
The "Polar Tail" Strategy

Replacing a propyl group with a 3-(methylsulfonyl)propyl group is a textbook example of metabolic blocking and logP modulation .[1]

  • Propyl Sulfonamide: The terminal methyl group is a "soft spot" for CYP450-mediated

    
    -oxidation.
    
  • 3-MSP: The terminal sulfur is already fully oxidized (

    
    ).[1] It is metabolically inert to oxidative attack, extending the compound's half-life (
    
    
    ).

Part 2: Synthetic Methodologies

The synthesis of these two motifs requires distinct chemical workflows. While PS synthesis is a straightforward nucleophilic substitution or oxidation, 3-MSP requires careful management of oxidation states to ensure the formation of the bis-sulfone without over-oxidizing the amine (if present in precursors).

Comparative Synthetic Workflow (Graphviz)[2]

The following diagram contrasts the standard synthesis of a Propyl Sulfonamide against the multi-step construction of the 3-MSP scaffold.

Synthesis_ComparisonPS_StartStart: 1-BromopropanePS_Step1Reagent: Na2SO3 (Strecker)PS_Start->PS_Step1PS_InterIntermediate: Sodium Propane-1-sulfonatePS_Step1->PS_InterPS_Step2Reagent: POCl3 or SOCl2PS_Inter->PS_Step2PS_FinalTarget: Propyl SulfonamidePS_Step2->PS_FinalMSP_StartStart: 3-Chloro-1-propanolMSP_Step11. NaSMe (Displacement)2. Oxidation (H2O2/WO4)MSP_Start->MSP_Step1MSP_Inter1Int: 3-(Methylsulfonyl)propan-1-olMSP_Step1->MSP_Inter1MSP_Step2Conversion to Halide(SOCl2 or PBr3)MSP_Inter1->MSP_Step2MSP_Inter2Int: 3-Chloro-1-(methylsulfonyl)propaneMSP_Step2->MSP_Inter2MSP_Step31. Thiourea (Reflux)2. Cl2/H2O (Oxidative Chlorination)MSP_Inter2->MSP_Step3MSP_FinalTarget: this compoundMSP_Step3->MSP_Final

Caption: Comparative synthetic routes. Left (Blue): Direct Strecker synthesis for Propyl Sulfonamide. Right (Red): Stepwise oxidation and functional group manipulation for 3-MSP.

Detailed Protocol: Synthesis of this compound[1]

This protocol is adapted for high-purity generation suitable for biological assay validation.[1]

Reagents: 3-Bromopropyl methyl sulfone (commercially available or synthesized), Thiourea, Chlorine gas (or N-Chlorosuccinimide), Ammonia (aq).[1]

Step 1: Formation of the Isothiouronium Salt

  • Charge a reaction vessel with 3-bromopropyl methyl sulfone (10.0 g, 50 mmol) and ethanol (50 mL).

  • Add thiourea (4.2 g, 55 mmol).

  • Reflux for 6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of bromide.

  • Cool to room temperature. The isothiouronium salt often precipitates; if not, concentrate in vacuo.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

  • Dissolve the salt from Step 1 in water (100 mL) and cool to 0°C.

  • Option A (Gas): Bubble chlorine gas slowly through the solution while maintaining temperature <5°C.[1]

  • Option B (Solid): Add N-Chlorosuccinimide (NCS) (20 g, 150 mmol) portion-wise in 2M HCl/Acetonitrile.

  • Stir vigorously for 1 hour. The product, 3-(methylsulfonyl)propane-1-sulfonyl chloride , will form an oil or precipitate.

  • Extract immediately with Dichloromethane (DCM) (

    
     mL). Keep cold (sulfonyl chlorides are hydrolytically unstable).
    

Step 3: Amidation

  • Add the DCM layer from Step 2 dropwise to a stirred solution of 28% Ammonium Hydroxide (50 mL) at 0°C.

  • Stir for 2 hours, allowing to warm to room temperature.

  • Separate phases.[1] Acidify aqueous phase slightly (pH 5) and re-extract with EtOAc to capture amphoteric species.

  • Dry organic layers over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

Part 3: Pharmacological Implications[1][2][3]

Binding Kinetics and Selectivity

The choice between a propyl and a 3-methylsulfonylpropyl tail is often driven by the nature of the binding pocket.

  • Hydrophobic Pockets (Propyl): If the sulfonamide binds to a Zinc ion (e.g., Carbonic Anhydrase) and the tail extends into a lipophilic channel, the propyl group provides favorable Van der Waals interactions.

  • Hydrophilic/Solvent-Exposed Regions (3-MSP): If the tail extends toward the protein surface or a polar side chain (e.g., Histidine, Arginine), the methylsulfonyl group can form bridging water interactions or direct H-bonds.

Metabolic Stability Visualization

The 3-MSP moiety is a "hard" drug fragment, resistant to the oxidative clearance that plagues alkyl chains.

Metabolismcluster_propylPropyl Sulfonamide Fatecluster_msp3-MSP FateP_DrugPropyl-DrugCYPCYP450(Oxidation)P_Drug->CYPP_Met1w-1 Hydroxylation(Active/Toxic?)CYP->P_Met1P_Met2Carboxylic Acid(Rapid Excretion)CYP->P_Met2M_Drug3-MSP-DrugNo_CYPMetabolicallyInertM_Drug->No_CYPExcretionRenal Excretion(Unchanged)No_CYP->Excretion

Caption: Metabolic divergence. The propyl chain (top) is susceptible to CYP450 oxidation, leading to rapid clearance. The 3-MSP chain (bottom) resists oxidation, favoring renal excretion of the parent drug.

Part 4: Experimental Validation (Assay)

To empirically verify the difference in polarity and specific binding, the following LogD determination protocol is recommended.

Protocol: Shake-Flask LogD (Octanol/PBS pH 7.4)

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours.

  • Dissolution: Dissolve 1 mg of 3-MSP in 1 mL of pre-saturated PBS. (Do the same for PS in a separate vial).

  • Partitioning: Add 1 mL of pre-saturated 1-octanol to each vial.

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Expected Result (PS): Higher concentration in Octanol.

    • Expected Result (3-MSP): >95% concentration in PBS phase.[1]

  • Calculation:

    
    .
    

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Scott, K. A., et al. (2012).[1] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. In: Pharmacokinetics and Metabolism in Drug Design. Link

  • ChemScene. (2023). 3-Methanesulfonylpropane-1-sulfonamide Product Data. Link

Methodological & Application

Application Note: Precision Synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(Methylsulfonyl)propane-1-sulfonamide (CAS: 1050514-24-3). This molecule features two distinct sulfur oxidation states: a methyl sulfone and a primary sulfonamide, separated by a propyl linker.

The synthesis addresses a common challenge in medicinal chemistry: the differentiated oxidation of poly-sulfur substrates. While traditional methods often require multi-step protection strategies, this guide presents a streamlined Oxidative Chlorination pathway. By utilizing N-chlorosuccinimide (NCS) and dilute HCl, we achieve the simultaneous conversion of a sulfide to a sulfone and a thiol precursor to a sulfonyl chloride in a single pot, followed by immediate amination.

Key Advantages:

  • Atom Economy: Avoids heavy metal oxidants (e.g., permanganates).

  • Selectivity: Controlled generation of the sulfonyl chloride intermediate without over-hydrolysis.

  • Safety: Eliminates the need for gaseous chlorine (

    
    ) cylinders.
    

Strategic Analysis & Mechanism

The synthesis relies on the varying reactivity of sulfur species. The core transformation is the Oxidative Chlorination , where electrophilic chlorine species (generated in situ) activate the sulfur atoms for nucleophilic attack by water, ultimately yielding the high-oxidation-state sulfonyl chloride and sulfone.

Retrosynthetic Logic
  • Target: this compound.[1]

  • Immediate Precursor: 3-(Methylsulfonyl)propane-1-sulfonyl chloride.

  • Starting Material: 3-Chloro-1-(methylthio)propane (converted to a thioacetate intermediate).

Reaction Pathway Visualization

The following diagram illustrates the divergent oxidation pathways managed within the single-pot protocol.

SynthesisPathway cluster_mech Mechanistic Detail Start 3-Chloro-1-(methylthio)propane (Sulfide-Chloride) Inter1 S-(3-(Methylthio)propyl) ethanethioate (Sulfide-Thioacetate) Start->Inter1 KSAc, DMF Nucleophilic Sub. OxStep Oxidative Chlorination (NCS / HCl / H2O) Inter1->OxStep Activation Inter2 3-(Methylsulfonyl)propane-1- sulfonyl chloride OxStep->Inter2 Simultaneous Oxidation SulfideOx Sulfide -> Sulfone (4e- Oxidation) OxStep->SulfideOx ThioOx Thioacetate -> SO2Cl (5e- Oxidation) OxStep->ThioOx Final 3-(Methylsulfonyl)propane-1- sulfonamide Inter2->Final NH3 (aq) Amination

Caption: Divergent oxidation pathway transforming a sulfide-thioacetate precursor into the bis-oxidized sulfone-sulfonamide target.

Experimental Protocols

Protocol A: Precursor Synthesis (Thioacetylation)

Objective: Convert commercially available 3-chloro-1-(methylthio)propane into the masked thiol (thioacetate). This prevents premature oxidation and handling issues associated with free thiols.

  • Reagents:

    • 3-Chloro-1-(methylthio)propane (10.0 g, 80.2 mmol)

    • Potassium thioacetate (KSAc) (11.0 g, 96.3 mmol, 1.2 eq)

    • Dimethylformamide (DMF) (50 mL)

    • Ethyl Acetate (EtOAc) & Brine for workup.[2]

  • Procedure:

    • Setup: Charge a 250 mL round-bottom flask with DMF and KSAc. Stir vigorously to create a suspension.

    • Addition: Add 3-chloro-1-(methylthio)propane dropwise over 10 minutes at room temperature. The reaction is slightly exothermic.

    • Heating: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the chloride.[3]

    • Workup: Cool to room temperature. Pour into 200 mL ice water. Extract with EtOAc (3 x 50 mL).

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      .[2][4]
      
    • Concentration: Evaporate solvent under reduced pressure to yield S-(3-(methylthio)propyl) ethanethioate as a pale yellow oil.

    • Yield Expectation: >90% (approx.[1][5] 11.8 g). Use directly in the next step.

Protocol B: Oxidative Chlorination & Amination (The "One-Pot" Core)

Objective: Simultaneously oxidize the sulfide to a sulfone and the thioacetate to a sulfonyl chloride, followed by amination.

  • Reagents:

    • S-(3-(methylthio)propyl) ethanethioate (5.0 g, 30.4 mmol)

    • N-Chlorosuccinimide (NCS) (20.3 g, 152 mmol, 5.0 eq)

    • Acetonitrile (

      
      ) (40 mL)
      
    • 2M HCl (10 mL)

    • Ammonium Hydroxide (28%

      
       in water) (30 mL)
      
  • Safety Note: This reaction generates succinimide and mild exotherms. Sulfonyl chlorides are lachrymators; work in a well-ventilated fume hood.

  • Procedure:

    • Solubilization: Dissolve the thioacetate (5.0 g) in Acetonitrile (40 mL) in a 250 mL 3-neck flask equipped with a thermometer and an addition funnel. Cool to 0°C.[2][3]

    • Oxidant Preparation: In a separate beaker, mix NCS (20.3 g) with 2M HCl (10 mL) and Acetonitrile (20 mL). (Note: NCS is sparingly soluble; a slurry is normal).

    • Controlled Oxidation: Add the NCS/HCl slurry portion-wise to the thioacetate solution over 30 minutes, maintaining internal temperature <10°C.

      • Mechanistic Insight: The HCl activates NCS, generating

        
        . The sulfide oxidizes to sulfoxide 
        
        
        
        sulfone.[6][7] The thioacetate cleaves, forming a sulfenyl chloride
        
        
        sulfonyl chloride.
    • Reaction: Allow to warm to room temperature and stir for 1 hour. The mixture will become clear or turn slight yellow.

    • Quench/Extraction: Dilute with cold water (100 mL). Extract the sulfonyl chloride intermediate immediately with Dichloromethane (DCM) (3 x 40 mL).

      • Critical Step: Do not dry or store the DCM layer for long. Sulfonyl chlorides are hydrolytically unstable.

    • Amination: Cool the combined DCM extracts to 0°C. Add Ammonium Hydroxide (30 mL) dropwise with vigorous stirring.

    • Completion: Stir at room temperature for 2 hours.

    • Final Workup: Separate phases. Acidify the aqueous layer slightly (pH 4) to protonate any byproducts, then extract again with EtOAc if product precipitates. Typically, the product remains in the organic phase or precipitates.

    • Purification: Concentrate the organic phase. Recrystallize the solid residue from Ethanol/Water.[3]

Analytical Data & Validation

The following table summarizes the expected analytical signatures for validation.

Analytical MethodExpected Signal / CharacteristicInterpretation
Physical State White crystalline solidMelting point approx. 120–125°C

-NMR (DMSO-

)

2.95 (s, 3H,

)
Methyl sulfone singlet

3.10 (t, 2H), 3.25 (t, 2H)
Methylene groups adjacent to sulfur

2.15 (m, 2H)
Central methylene linker

6.90 (s, 2H, exchangeable)
Sulfonamide

protons
MS (ESI)

Consistent with MW 201.26
IR Spectroscopy 1320, 1140

Strong symmetric/asymmetric

stretches

Troubleshooting & Optimization

  • Issue: Incomplete Oxidation (Sulfoxide formation).

    • Cause: Insufficient NCS or reaction stopped too early.

    • Fix: Ensure 5.0 equivalents of NCS are used. The sulfide requires 2 equivalents (to sulfone), and the thioacetate requires 3 equivalents (to sulfonyl chloride).

  • Issue: Low Yield of Sulfonamide.

    • Cause: Hydrolysis of sulfonyl chloride during the extraction phase.

    • Fix: Perform the DCM extraction rapidly and keep the biphasic mixture cold (0°C) during the ammonia addition.

  • Alternative Oxidant:

    • If NCS is unavailable, Trichloroisocyanuric acid (TCCA) can be used as a more atom-economical chlorine source, though byproduct removal (cyanuric acid) can be difficult due to low solubility.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][8] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Zirconium Tetrachloride.[4][7] Synlett, 2773-2776.[7]

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[7] Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis, 4131-4134.[7]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem Application Library.

  • Wright, S. W., & Hallstrom, K. N. (2006). Oxidative chlorination of thiols to sulfonyl chlorides with trichloroisocyanuric acid. The Journal of Organic Chemistry, 71(3), 1080-1084.

  • ChemScene Data. (2024). Product Analysis: this compound (CAS 1050514-24-3).[1] ChemScene Product Library.

Sources

Application Note: Precision Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Substitution to SuFEx Click Chemistry

Abstract & Strategic Overview

Sulfonamides (


) are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and anti-inflammatories (e.g., Celecoxib, Sildenafil). While the classical formation via sulfonyl chlorides is ubiquitous, it often fails with sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates.

This guide moves beyond the textbook "mix-and-stir" approach. We present three distinct protocols selected based on substrate stability and nucleophilicity:

  • Method A (Classical): Nucleophilic substitution for standard substrates.

  • Method B (Inverse Coupling): Pd-catalyzed

    
    -arylation for unreactive aryl halides.
    
  • Method C (SuFEx): Sulfur(VI) Fluoride Exchange for high-stability/high-selectivity applications.[1]

Strategic Decision Matrix

Use the following logic flow to select the optimal protocol for your specific substrate pair.

DecisionMatrix Start START: Define Substrates Q1 Is the Sulfonyl Electrophile Stable (Chloride)? Start->Q1 Q2 Is the Amine Nucleophilic? Q1->Q2 Yes (R-SO2Cl) MethodC METHOD C: SuFEx Chemistry (Sulfonyl Fluorides) Q1->MethodC No (Unstable/Hydrolysis prone) MethodA METHOD A: Classical Coupling (DCM/Pyridine) Q2->MethodA Yes (Alkyl amines, e-rich anilines) MethodB METHOD B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Q2->MethodB No (Aryl Halide + Sulfonamide) Q2->MethodC No (Steric hindrance/Selectivity needed)

Figure 1: Decision matrix for selecting the appropriate sulfonamide coupling protocol based on substrate properties.

Method A: Classical Nucleophilic Substitution

Best for: Primary/secondary alkyl amines and electron-rich anilines reacting with stable sulfonyl chlorides.

The Mechanism & Challenge

The reaction proceeds via nucleophilic attack of the amine on the sulfur atom, forming a tetrahedral intermediate, followed by the elimination of chloride.

  • Critical Failure Mode: Hydrolysis. Sulfonyl chlorides are moisture-sensitive. If the amine is slow to react, water competes, forming the sulfonic acid byproduct.

  • Solution: Use of nucleophilic catalysts (DMAP) and strictly anhydrous conditions, or biphasic Schotten-Baumann conditions for robust scale-up.

Protocol: Optimized Anhydrous Coupling

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[2]

  • Base: Pyridine (3.0 equiv) or Triethylamine (

    
    ) (3.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solvation: Dissolve the Amine (1.1 equiv) in anhydrous DCM (0.2 M concentration). Add Base (

    
     or Pyridine).
    
  • Addition: Cool the solution to 0°C (ice bath). Add Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid).

    • Why? Exotherms can accelerate side reactions; cooling controls the rate.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists after 4 hours, add DMAP (10 mol%).

  • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Extract with DCM. Wash organic layer with saturated

    
     (removes sulfonic acid byproducts) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize (EtOH/Water) or flash chromatography.
    

Method B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: "Inverse" coupling. When you have an Aryl Halide (


) and a primary Sulfonamide (

). Essential for electron-deficient systems where

fails.
The Mechanism

Unlike Method A, this forms the


 bond, not the 

bond. It utilizes a Palladium(0) cycle: Oxidative Addition (into Ar-X)

Amine Coordination

Deprotonation

Reductive Elimination.[3]
Protocol: The "BrettPhos" System

This protocol utilizes modern dialkylbiaryl phosphine ligands which are superior to older generation ligands for sulfonamides.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Sulfonamide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (1–2 mol%) or precatalyst
    
  • Ligand: BrettPhos or t-BuXPhos (2–4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: This reaction is

    
     sensitive. Use a glovebox or strict Schlenk technique.
    
  • Charging: Add Aryl Halide, Sulfonamide, Base, Pd source, and Ligand to a reaction vial.

  • Degassing: Seal vial. Evacuate and backfill with Argon (3x). Inject degassed solvent.

  • Heating: Heat to 80–110°C. Stir vigorously.

    • Note:

      
       is insoluble; vigorous stirring is required for interfacial reaction.
      
  • Monitoring: Reaction usually completes in 4–16 hours.

  • Workup: Filter through a pad of Celite (elute with EtOAc) to remove Pd black and salts. Concentrate and purify via column chromatography.

Method C: SuFEx (Sulfur(VI) Fluoride Exchange)

Best for: High-throughput screening, chemical biology, and "Click" chemistry applications.[1][4] Why? Sulfonyl fluorides (


) are remarkably stable to water and heat (unlike chlorides) but react specifically with amines/silylamines under activation.
The Mechanism

SuFEx is a "Click" reaction revived by the Sharpless lab.[1][4] The


 bond is kinetically stable but thermodynamically primed for exchange with nucleophiles, often activated by silyl groups or specific bases.

SuFEx RSO2F Sulfonyl Fluoride (R-SO2-F) Stable to H2O/Heat Transition Transition State (Hypervalent Sulfur) RSO2F->Transition Amine Silyl Amine (R'-NH-TMS) or Amine + DBU Amine->Transition Product Sulfonamide (R-SO2-NH-R') Transition->Product - TMS-F / HF

Figure 2: The SuFEx mechanism relies on the unique stability-reactivity profile of the S-F bond.

Protocol: DBU-Mediated SuFEx

Reagents:

  • Sulfonyl Fluoride (

    
    ) (1.0 equiv)
    
  • Amine (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Setup: Can often be performed in open air (check specific substrate sensitivity), but inert atmosphere is good practice.

  • Mixing: Dissolve Sulfonyl Fluoride and Amine in MeCN.

  • Activation: Add DBU dropwise.

  • Reaction: Stir at RT. SuFEx is often rapid (minutes to hours).

    • Observation: Evolution of HF salts may precipitate.

  • Workup: Dilute with EtOAc, wash with dilute acid (to remove DBU) and brine.

  • Advantage: Often requires minimal purification due to the clean nature of Click reactions.[4]

Troubleshooting & Optimization

Common issues and their scientific remediations.

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of

Ensure reagents are dry. Switch to Method C (SuFEx) for greater stability.
Bis-sulfonylation Primary amine is too nucleophilicUse excess amine (slow addition of chloride) or protect amine as a carbamate first.
No Reaction (Method B) Catalyst poisoning /

leak
Re-degas solvents. Ensure amine is not chelating Pd (add more ligand).
Product is Water Soluble Amphoteric nature of sulfonamideAvoid aqueous workup. Filter salts and evaporate, then use Reverse Phase chromatography.

References

  • Sharpless, K. B., et al. (2014).[1][4] "SuFEx: A New Family of Click Reactions."[4] Angewandte Chemie International Edition. Link

  • Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides." Topics in Current Chemistry. Link

  • Woolven, H., et al. (2016). "Sulfonamide Synthesis via Calcium Triflimide Activation." Organic Letters. Link

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link

  • Nielsen, M., et al. (2018). "Sulfonamide Synthesis: A Review of Recent Advances." Chemical Reviews. Link

Sources

Application Notes and Protocols for 3-(Methylsulfonyl)propane-1-sulfonamide: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space with a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical entities with desirable pharmacological profiles. Sulfonamides and sulfones are privileged functional groups, each contributing significantly to the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] 3-(Methylsulfonyl)propane-1-sulfonamide emerges as a compelling, yet underexplored, building block that uniquely combines both a primary sulfonamide and a methyl sulfone moiety within a flexible three-carbon aliphatic chain.

This bifunctional nature offers a strategic advantage for library synthesis and lead optimization. The primary sulfonamide serves as a versatile handle for a variety of substitution reactions, allowing for the introduction of diverse chemical functionalities.[3][4] Concurrently, the methylsulfonyl group, a strong hydrogen bond acceptor, can enhance aqueous solubility and metabolic stability, and modulate the overall electronic properties of the final compound.[1]

These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a chemical building block. We will present detailed, field-proven protocols for its preparation and subsequent derivatization through N-alkylation and N-arylation reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Synthesis of this compound: A Proposed Two-Step Protocol

While not extensively documented, a robust and scalable synthesis of this compound can be logically devised from commercially available starting materials. The proposed synthetic route involves a two-step sequence: the oxidation of a thioether to a sulfone, followed by the conversion of a primary amine to a primary sulfonamide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Sulfonamide Formation start 3-(Methylthio)propan-1-amine step1 Oxidation (e.g., H₂O₂, catalyst) start->step1 intermediate 3-(Methylsulfonyl)propan-1-amine step1->intermediate intermediate2 3-(Methylsulfonyl)propan-1-amine step2 Sulfonylation (e.g., SO₂Cl₂, then NH₃) intermediate2->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Oxidation of 3-(Methylthio)propan-1-amine to 3-(Methylsulfonyl)propan-1-amine

The oxidation of sulfides to sulfones is a well-established transformation, with hydrogen peroxide being an environmentally benign and efficient oxidant.[3][5] Catalytic amounts of various metal complexes can be employed to facilitate this conversion.[5]

Reagent/SolventMolar Equiv.Purpose
3-(Methylthio)propan-1-amine1.0Starting material[6][7]
Hydrogen Peroxide (30% aq.)2.2 - 2.5Oxidizing agent
Sodium Tungstate (Na₂WO₄)0.01 - 0.05Catalyst (optional, for rate enhancement)
Methanol or Water-Solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)propan-1-amine in methanol or water.

  • Add sodium tungstate (if used).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Upon completion, carefully quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Remove the solvent under reduced pressure. The resulting crude 3-(methylsulfonyl)propan-1-amine can be carried forward to the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Step 2: Conversion of 3-(Methylsulfonyl)propan-1-amine to this compound

The conversion of a primary amine to a primary sulfonamide can be achieved through a two-step, one-pot procedure involving the formation of a sulfonyl chloride followed by amination.[8][9]

Reagent/SolventMolar Equiv.Purpose
3-(Methylsulfonyl)propan-1-amine1.0Starting material
Hydrochloric Acid (conc.)3.0Acidic medium for diazotization
Sodium Nitrite (NaNO₂)1.1Diazotizing agent
Sulfur Dioxide (SO₂) in Acetic AcidExcessSource of sulfonyl group
Copper(I) Chloride (CuCl)CatalyticCatalyst for Sandmeyer-type reaction
Ammonia (aqueous solution)ExcessAminating agent[10]
Dichloromethane (DCM)-Extraction solvent

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve 3-(methylsulfonyl)propan-1-amine in concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. The corresponding sulfonyl chloride will begin to form.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Extract the sulfonyl chloride into dichloromethane.

  • Wash the organic layer with cold water and brine.

  • Slowly add the dichloromethane solution of the sulfonyl chloride to a stirred, cooled (0 °C) excess of concentrated aqueous ammonia.

  • Stir vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Applications in N-Functionalization: Accessing Diverse Chemical Scaffolds

The primary sulfonamide moiety of this compound is a versatile handle for introducing a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol 2: N-Alkylation with Alkyl Halides

A common and straightforward method for the N-alkylation of primary sulfonamides involves their reaction with alkyl halides in the presence of a base.[11]

G start This compound reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile) start->reagents product N-Alkyl-3-(methylsulfonyl)propane-1-sulfonamide reagents->product

Caption: Workflow for the N-Alkylation of this compound.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. The base deprotonates the acidic sulfonamide proton to generate a nucleophilic sulfonamidate anion, which then displaces the halide from the alkyl halide.

Reagent/SolventMolar Equiv.Purpose
This compound1.0Starting material
Alkyl Halide (R-X)1.0 - 1.2Alkylating agent
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)1.5 - 2.0Base
N,N-Dimethylformamide (DMF) or Acetonitrile-Solvent

Procedure:

  • To a solution of this compound in DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Substrates and Expected Outcomes:

Alkyl HalideExpected ProductNotes
Benzyl bromideN-Benzyl-3-(methylsulfonyl)propane-1-sulfonamideGenerally high yielding.
IodomethaneN-Methyl-3-(methylsulfonyl)propane-1-sulfonamidePotential for over-alkylation should be monitored.
1-BromobutaneN-Butyl-3-(methylsulfonyl)propane-1-sulfonamideSlower reaction may require longer reaction times or higher temperatures.
2-BromopropaneN-Isopropyl-3-(methylsulfonyl)propane-1-sulfonamideSteric hindrance may lead to lower yields.
Protocol 3: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides using alcohols, offering an alternative to alkyl halides, particularly for more complex or sensitive substrates.[12][13][14]

G start This compound reagents Alcohol (R-OH) DEAD or DIAD Triphenylphosphine (PPh₃) Solvent (e.g., THF) start->reagents product N-Alkyl-3-(methylsulfonyl)propane-1-sulfonamide reagents->product

Caption: Workflow for the Mitsunobu N-Alkylation.

Mechanism Insight: The reaction involves the activation of the alcohol with a combination of an azodicarboxylate (like DEAD or DIAD) and triphenylphosphine to form an alkoxyphosphonium salt. The sulfonamide then acts as a nucleophile, displacing the activated alcohol with inversion of configuration (if the alcohol is chiral).

Reagent/SolventMolar Equiv.Purpose
This compound1.0Nucleophile
Alcohol (R-OH)1.0 - 1.2Alkyl source
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1.2 - 1.5Activating agent
Triphenylphosphine (PPh₃)1.2 - 1.5Co-reagent
Tetrahydrofuran (THF)-Anhydrous solvent

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Representative Substrates and Expected Outcomes:

AlcoholExpected ProductNotes
EthanolN-Ethyl-3-(methylsulfonyl)propane-1-sulfonamidePrimary alcohols generally react well.
CyclohexanolN-Cyclohexyl-3-(methylsulfonyl)propane-1-sulfonamideSecondary alcohols are also suitable substrates.
(R)-2-Butanol(S)-N-(sec-Butyl)-3-(methylsulfonyl)propane-1-sulfonamideReaction proceeds with inversion of stereochemistry.
Protocol 4: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl sulfonamides, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between sulfonamides and aryl halides or triflates.[2][4][15]

G start This compound reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) start->reagents product N-Aryl-3-(methylsulfonyl)propane-1-sulfonamide reagents->product

Caption: Workflow for the Buchwald-Hartwig N-Arylation.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the sulfonamide by the base and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Reagent/SolventMolar Equiv.Purpose
This compound1.2Nucleophile
Aryl Halide (Ar-X)1.0Electrophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01 - 0.05Palladium catalyst precursor
Xantphos0.02 - 0.10Ligand
Cesium Carbonate (Cs₂CO₃)1.5 - 2.0Base
Toluene or 1,4-Dioxane-Anhydrous solvent

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Substrates and Expected Outcomes:

Aryl HalideExpected ProductNotes
BromobenzeneN-Phenyl-3-(methylsulfonyl)propane-1-sulfonamideElectron-neutral aryl halides are good substrates.
4-BromoanisoleN-(4-Methoxyphenyl)-3-(methylsulfonyl)propane-1-sulfonamideElectron-rich aryl halides react well.
4-ChlorobenzonitrileN-(4-Cyanophenyl)-3-(methylsulfonyl)propane-1-sulfonamideElectron-deficient aryl halides are also suitable.

Applications in Heterocyclic Synthesis: Intramolecular Cyclization Pathways

The bifunctional nature of derivatives of this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures, such as sultams (cyclic sulfonamides).[16][17][18][19] For instance, if the N-substituent introduced in the previous steps contains a suitable leaving group or a site of unsaturation, subsequent intramolecular cyclization can be envisioned.

For example, N-alkylation with a dihaloalkane could be followed by a base-mediated intramolecular cyclization to afford a cyclic sulfonamide. Similarly, an N-alkenyl derivative could undergo intramolecular Heck cyclization.[16] These strategies provide access to a diverse range of heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Properties and Applications of N-Substituted this compound Derivatives

The library of compounds synthesized from this building block is expected to possess a range of interesting biological properties. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[20][21] The methylsulfonyl group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] The combination of these two functional groups in a flexible aliphatic linker provides a unique scaffold for the design of new therapeutic agents.

Conclusion

This compound is a promising and versatile bifunctional building block for the synthesis of novel chemical entities. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and derivatize this compound, enabling the exploration of new chemical space in drug discovery and development. The straightforward N-functionalization reactions, coupled with the potential for subsequent intramolecular cyclizations, make this building block a valuable tool for the creation of diverse molecular libraries.

References

  • Stanley, H., Tews, A., & Evans, P. A. (2025). Cyclic Sulfonamides via Regioselective Intramolecular Heck Cyclization and Reductive Cleavage. Synfacts, 21(12), 1261.
  • Gosh, A. K., & Brindisi, M. (2015). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. The Journal of Organic Chemistry, 80(15), 7534-7547.
  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. JoVE.
  • Koval, I. V., & Andrushko, V. V. (2016). Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides as a novel approach to the 1-sulfonyl-2-arylpyrrolidines. Journal of Heterocyclic Chemistry, 53(6), 1875-1882.
  • Lai, Z., Wang, C., Li, J., & Cui, S. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017-2021.
  • Wang, Q., & Li, Z. (2021). Carbanion‐mediated sulfonamide intramolecular cyclization in the construction of bicyclic γ‐sultams. Chinese Journal of Chemistry, 39(9), 2465-2474.
  • University of Missouri-St. Louis. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010).
  • Li, Y., Wang, L., Zhang, J., & Li, Y. (2019).
  • Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9134-9139.
  • Baran, P. S. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 227-246). The Royal Society of Chemistry.
  • BenchChem. (2025, December). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Zhu, M., Fujita, K. I., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339.
  • Kulkarni, S. S., & Sabde, D. P. (2018). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 103-113.
  • Varma, R. S. (2015). Highly atom-economic, catalyst- and solvent-free oxidation of sulfides into sulfones using 30% aqueous H2O2. Green Chemistry, 17(5), 2734-2738.
  • Caddick, S., & Wilden, J. D. (2008). The Synthesis of Functionalised Sulfonamides. UCL (University College London).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • MacMillan, D. W. C., & Spencer, L. A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21398-21405.
  • Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (1995). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 36(37), 6649-6652.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2025, August 6).
  • Gevorgyan, V., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3231-3234.
  • Gevorgyan, V., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Organic Letters, 4(20), 3467-3469.
  • Laudadio, G., et al. (2020). Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry, 18(30), 5873-5879.
  • ResearchGate. (2025, August 6).
  • Beijing Technology and Business University. (2018, March 9). Method for preparing 3-methylthio propylamine.
  • Evans, D. A., & Scheidt, K. A. (2017). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 13(08), 0820.
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Sigma-Aldrich. (n.d.). 3-(Methylthio)propylamine 97 4104-45-4.
  • Hans Journal of Chemical Engineering and Technology. (2017, January). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • ChemicalBook. (2026, January 13). 3-(METHYLTHIO)PROPYLAMINE | 4104-45-4.
  • ResearchGate. (2026, January 5). (PDF) Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors.
  • PMC. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • PubChem. (n.d.). 3-(Methylthio)propylamine.
  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • Bentham Science. (n.d.). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents.
  • MDPI. (2022, June 3). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.

Sources

Application Note & Protocol: Determination of the Solubility of 3-(Methylsulfonyl)propane-1-sulfonamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline, directly influencing formulation strategies, bioavailability, and the design of subsequent in vitro and in vivo assays.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical methodologies for determining the solubility of 3-(Methylsulfonyl)propane-1-sulfonamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present detailed, self-validating protocols for both equilibrium (thermodynamic) and kinetic solubility assays, explain the causality behind key experimental choices, and offer guidance on data interpretation.

Introduction to Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a non-negotiable parameter assessed early in the development of a new chemical entity.[3] Poor solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in preparing stock solutions for high-throughput screening (HTS).[1][2] Therefore, robust and reproducible solubility data are essential for making informed decisions, such as advancing a lead candidate, optimizing its structure, or selecting an appropriate formulation strategy.[1]

This guide focuses on two primary solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[4][5][6] Its miscibility with water and most organic solvents makes it the default choice for creating high-concentration stock solutions for biological assays.[4][7]

  • Methanol: A polar protic solvent commonly used in analytical chemistry and as a co-solvent. Understanding solubility in methanol is valuable for downstream applications like chromatography and purification.

Compound Profile: this compound

A clear understanding of the physicochemical properties of the target compound is essential for designing and interpreting solubility experiments.

PropertyValueSource
CAS Number 1050514-24-3[8]
Molecular Formula C₄H₁₁NO₄S₂[8]
Molecular Weight 201.26 g/mol [8]
Calculated LogP -1.2904[8]
Hydrogen Bond Acceptors 4[8]
Hydrogen Bond Donors 1[8]
Topological Polar Surface Area (TPSA) 94.3 Ų[8]

The negative LogP value and high TPSA suggest that the compound is relatively polar, which provides a theoretical basis for expecting appreciable solubility in polar solvents like DMSO and methanol.

Principles of Solubility Measurement

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery: thermodynamic and kinetic solubility.[1]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The "shake-flask" method is the gold-standard for this determination, where an excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] This measurement is critical for understanding the true physical limits of solubility and is vital for later-stage development.[1]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method used in early discovery to identify compounds that might precipitate under assay conditions.[2][10] While this guide focuses on organic solvents, the principles of kinetic solubility often begin with a DMSO stock solution.

The choice of method depends on the stage of research. Early discovery often relies on higher throughput kinetic assays, while lead optimization and pre-formulation demand the precision of thermodynamic methods.[1][11]

Experimental Protocols

The following protocols are designed to be self-validating by ensuring equilibrium is reached and by incorporating proper analytical techniques for quantification.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the reference method.[9] It relies on allowing an excess of the solid to equilibrate with the solvent over time.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Weigh Compound Accurately weigh ~5-10 mg of This compound into a 2 mL microcentrifuge tube. B 2. Add Solvent Add a precise volume (e.g., 500 µL) of DMSO or Methanol. A->B C 3. Agitate & Equilibrate Vortex vigorously. Incubate at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous agitation. B->C D 4. Centrifuge Pellet the excess, undissolved solid at >14,000 rpm for 15 mins. C->D E 5. Collect Supernatant Carefully collect a known volume of the clear supernatant without disturbing the pellet. D->E F 6. Dilute & Quantify Serially dilute the supernatant with an appropriate solvent and determine the concentration via HPLC or UV-Vis Spectroscopy. E->F G 7. Calculate Solubility Use the measured concentration and dilution factor to calculate the final solubility (e.g., in mg/mL or mM). F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to add an amount of solid that is in clear excess of what is expected to dissolve.[12]

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of high-purity, anhydrous DMSO or methanol to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a uniform slurry.[4]

  • Equilibration:

    • Place the tube in an incubator or shaker set to a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for 24 to 48 hours under continuous, gentle agitation.[9] This extended time is critical to ensure the system reaches a true thermodynamic equilibrium. A visual inspection confirming the continued presence of solid material at the end of the incubation is necessary.

  • Separation of Undissolved Compound:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to create a firm pellet of the excess, undissolved solid.[4]

    • Causality Check: This step is crucial for ensuring that only the dissolved compound is analyzed. Inadequate separation is a common source of erroneously high solubility values.

  • Sample Collection and Analysis:

    • Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.[4]

    • Prepare a series of dilutions of the supernatant using an appropriate solvent (e.g., methanol or acetonitrile for HPLC analysis).

    • Determine the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy against a standard curve.[4][9]

  • Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is a rapid method to assess the solubility of a compound upon its introduction from a DMSO stock into a second solvent (in this case, methanol). It is adapted from methods used for aqueous kinetic solubility.[10]

G A Compound (Solid) B DMSO Stock (e.g., 100 mM) A->B Dissolution D Final Solution (Target Concentration) B->D Dilution C Target Solvent (Methanol) C->D Dilution E Precipitate (If solubility exceeded) D->E Precipitation F Quantification (Nephelometry / UV-Vis) D->F Analysis

Caption: Relationship of components in a kinetic solubility assay.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).[13] Ensure the compound is fully dissolved. Gentle warming or vortexing can be applied.[4]

  • Assay Procedure:

    • In the wells of a 96-well microtiter plate, add the target solvent, methanol.

    • Using a multichannel pipette or automated liquid handler, add a small volume (e.g., 2 µL) of the DMSO stock solution to the methanol to achieve the desired final test concentrations.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter, defined period (e.g., 1-2 hours).[10]

  • Detection of Precipitation:

    • Measure the amount of precipitation using a nephelometer, which detects light scattering from undissolved particles.[2][10] An increase in the nephelometric signal indicates that the compound has precipitated out of solution.

    • Alternatively, after centrifugation of the plate, the concentration of the compound remaining in the supernatant can be quantified by UV-Vis spectroscopy.[10]

  • Data Interpretation:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (or a significant decrease in UV absorbance of the supernatant) is observed compared to controls.

Data Presentation and Interpretation

All quantitative results should be recorded clearly for comparison. The following table serves as a template for summarizing your findings.

ParameterDMSOMethanol
Method Used Shake-FlaskShake-Flask
Temperature (°C) 2525
Equilibration Time (h) 4848
Solubility (mg/mL) Experimental ValueExperimental Value
Solubility (mM) Experimental ValueExperimental Value
Observations e.g., Clear solution, no precipitatee.g., Fine white precipitate

Interpreting the Results: High solubility in DMSO (>100 mM) is generally expected and confirms its utility for creating stock solutions.[13] Solubility in methanol provides insight into the compound's polarity and can guide the selection of solvent systems for chromatography or other analytical procedures. If solubility is low, formulation strategies such as using co-solvents or creating prodrugs may need to be considered.[11]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Oprisiu, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • ChemScene. (n.d.). 3-Methanesulfonylpropane-1-sulfonamide.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Procedure for N-alkylation of 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of 3-(Methylsulfonyl)propane-1-sulfonamide

Introduction & Substrate Analysis

This application note details the protocols for the mono-N-alkylation of This compound (CAS: 1050514-24-3). This substrate is a bifunctional linker often utilized in medicinal chemistry to introduce a polar sulfone motif while retaining a sulfonamide handle for further diversification.

Substrate Profile:

  • Structure:

    
    
    
  • Molecular Weight: 201.26 g/mol [1]

  • Acidity (

    
    ): 
    
    
    
    (Sulfonamide NH). The
    
    
    -sulfone group exerts a mild inductive withdrawing effect, slightly increasing acidity compared to simple propylsulfonamide (
    
    
    ).
  • Solubility: High polarity due to dual sulfonyl groups. Soluble in DMF, DMSO, and warm Acetonitrile (MeCN). Poorly soluble in non-polar solvents (Hexanes, Toluene).

The Challenge: Selectivity The primary challenge in alkylating primary sulfonamides (


) is preventing over-alkylation to the tertiary sulfonamide (

). The acidity of the mono-alkylated product (

,

) allows it to be deprotonated under vigorous conditions, leading to double alkylation.

Strategic Decision Matrix

Select the appropriate protocol based on your available electrophile.

DecisionMatrix Start Select Electrophile Type Halide Alkyl Halide (R-X) (Br, I, Cl) Start->Halide Alcohol Alcohol (R-OH) (Primary/Secondary) Start->Alcohol MethodA Method A: Base-Mediated Alkylation (Carbonate/Hydride) Halide->MethodA Standard Path MethodB Method B: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->MethodB Avoids Halogenation

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Base-Mediated Alkylation (Alkyl Halides)

This is the standard protocol for robust electrophiles (Alkyl Bromides/Iodides). We utilize Potassium Carbonate (


)  in Acetonitrile (MeCN)  or DMF . Weak bases like carbonates are preferred over Sodium Hydride (NaH) to enhance mono-alkylation selectivity.
Mechanism & Rationale
  • Base Choice:

    
     is strong enough to deprotonate the primary sulfonamide (
    
    
    
    ) in equilibrium but less likely to fully deprotonate the less acidic mono-alkylated product (
    
    
    ) rapidly, thereby reducing di-alkylation rates.
  • Solvent: DMF is recommended due to the high polarity of the starting material.

Protocol Steps
  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv).

    • Add anhydrous DMF (Concentration: 0.2 M). Note: MeCN can be used if the substrate dissolves at

      
      .
      
    • Add

      
        (2.0 equiv). Ideally, use micronized/powdered base.
      
  • Alkylation:

    • Stir the suspension at Room Temperature (RT) for 15 minutes to initiate deprotonation.

    • Add the Alkyl Halide (1.05 equiv) dropwise.

    • Critical: Do not use a large excess of alkyl halide to prevent di-alkylation.

  • Reaction:

    • Heat to

      
        and monitor by LCMS.
      
    • Typical reaction time: 4–12 hours.

    • Endpoint: Disappearance of starting material (M+H 202). Mono-alkylated product will appear as (M+R+H).

  • Workup:

    • Dilute with EtOAc and wash with 1M HCl (to neutralize residual carbonate) followed by Brine.

    • Note on Solubility: If the product is very polar (due to the sulfone tail), extraction might require 10% MeOH in DCM or direct concentration and column chromatography.

Method B: Mitsunobu Reaction (Alcohols)[3]

This method is ideal when the alkylating agent is an alcohol, avoiding the need to synthesize the corresponding halide. It generally offers superior mono-selectivity due to steric hindrance in the intermediate.

Mechanism & Rationale

The reaction proceeds via a phosphorus betaine intermediate.[2][3][4] The


 of the sulfonamide (

) allows it to protonate the betaine, enabling the substitution. The mono-alkylated product is less acidic and more sterically hindered, preventing a second reaction cycle.
Protocol Steps
  • Preparation:

    • Dissolve This compound (1.0 equiv), Triphenylphosphine (

      
      )  (1.5 equiv), and the Alcohol  (1.2 equiv) in anhydrous THF  or DCM  (0.1 M).
      
    • Solubility Check: If the sulfonamide is insoluble in THF, add DMF as a co-solvent (up to 20% v/v).

  • Addition:

    • Cool the mixture to

      
        in an ice bath.
      
    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction:

    • Allow to warm to RT and stir for 12–24 hours.

    • Monitoring: LCMS should show conversion to product.

  • Workup:

    • Concentrate the solvent.[5]

    • Triturate the residue with Ether/Hexanes to precipitate Triphenylphosphine oxide (

      
      ) if possible.
      
    • Purify via flash chromatography.

Reaction Workflow & Troubleshooting

Workflow Start Start Reaction (Sulfonamide + Reagents) Check LCMS Check (T = 4h) Start->Check Result1 SM Remaining Check->Result1 Result2 Mono-Alkylated (Major) Check->Result2 Result3 Di-Alkylated (Observed) Check->Result3 Action1 Increase Temp (+10°C) or Add Catalyst (NaI) Result1->Action1 Action2 Proceed to Workup Result2->Action2 Action3 Reduce Base Strength (Switch to Cs2CO3/MeCN) Result3->Action3

Figure 2: Reaction monitoring and troubleshooting logic.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Substrate insolubilitySwitch solvent to DMSO or DMF; Increase Temp to

.
Di-alkylation Base too strong / Excess alkyl halideUse strictly 1.05 eq halide; Switch to

in Acetone/MeCN.
Product in Aqueous Layer High polarity of sulfone groupUse "salting out" extraction (saturate aqueous layer with NaCl); Extract with DCM:iPrOH (3:1).

Purification & Characterization

Purification Strategy: Due to the polarity of the sulfone tail, standard Hexane/EtOAc gradients may be insufficient.

  • Flash Chromatography: Use a DCM/MeOH gradient (0%

    
     10% MeOH).
    
  • Recrystallization: If the product is a solid, recrystallize from Isopropanol (iPrOH) or EtOH/Water .[6] Sulfonamides crystallize well from alcohols.

Analytical Validation:

  • 
     NMR:  Look for the disappearance of the broad 
    
    
    
    singlet (
    
    
    5–7 ppm) and appearance of a triplet/doublet
    
    
    (
    
    
    4–5 ppm) for mono-alkylation. Integration of the alkyl group protons must match 1:1 stoichiometry.
  • LCMS: Confirm mass shift (

    
    ).
    

References

  • General Sulfonamide Alkylation

    • H. L. et al. "Methods for mono-selective N-alkylation of primary sulfonamides." Chemistry - A European Journal, 2024. Link

  • Mitsunobu Protocol

    • Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Solubility & Properties

    • "Solubility of Sulfonamides in Binary Solvents." MDPI Molecules, 2023. Link

  • Substrate Data

    • PubChem Compound Summary for this compound. Link

Sources

Applications of sulfone-containing sulfonamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Sulfone-Containing Sulfonamides for Targeted Enzyme Inhibition

Part 1: Introduction & Strategic Overview

In the landscape of medicinal chemistry, the sulfonyl group (


) is a versatile pharmacophore, serving as a cornerstone in two distinct but related classes of drugs: sulfonamides  (

) and sulfones (

). While traditionally viewed as separate entities—sulfonamides as antibacterials/diuretics and sulfones as anti-leprotics—modern drug design increasingly exploits molecules containing both moieties.

This guide focuses on Sulfone-Containing Sulfonamides , a structural motif where a sulfone group is integrated into a sulfonamide scaffold. This hybrid architecture is not merely additive; it exploits the electron-withdrawing nature of the sulfone to modulate the physicochemical properties (specifically


 and lipophilicity) of the sulfonamide, thereby enhancing potency against targets like Carbonic Anhydrase (CA)  and Cyclooxygenase-2 (COX-2) .
The Physicochemical Rationale

The primary utility of embedding a sulfone group near a sulfonamide zinc-binding group (ZBG) is acidity modulation .

  • Mechanism: The sulfone group is strongly electron-withdrawing. When positioned proximal to a primary sulfonamide (e.g., sulfonylmethanesulfonamides,

    
    ), it lowers the 
    
    
    
    of the sulfonamide
    
    
    .
  • Effect: A lower

    
     facilitates the deprotonation of the sulfonamide nitrogen at physiological pH, generating the sulfonamidate anion (
    
    
    
    ), which is the active species required for coordinating the Zinc(II) ion in the active site of Carbonic Anhydrase.

Part 2: Case Studies in Medicinal Chemistry

Carbonic Anhydrase Inhibitors (CAIs)
  • Target: Human Carbonic Anhydrase (hCA) isoforms II, IX, and XII.[1]

  • Application: Glaucoma, Antitumor (hypoxia-inducible isoforms).

  • Key Insight: Standard sulfonamides (e.g., acetazolamide) have a

    
    . Sulfonylmethanesulfonamides can exhibit 
    
    
    
    values as low as 5.5–6.0, drastically increasing the fraction of ionized drug available to bind the catalytic Zinc.
  • Reference: Scholz et al.[2] demonstrated that fluoro-sulfonylmethanesulfonamides inhibit hCA-II with

    
     values in the low nanomolar range (3 nM), driven by this acidity enhancement.
    
COX-2 Selective Inhibitors (Coxibs)
  • Target: Cyclooxygenase-2.[3]

  • Application: Anti-inflammatory, Analgesic.

  • Structural Logic: The "Coxib" class relies on a vicinal diaryl heterocycle scaffold. The pharmacophore requires a hydrogen-bond acceptor inserted into the COX-2 secondary pocket (Arg513).

  • The Switch: This acceptor is typically a sulfonamide (Celecoxib) or a methylsulfone (Rofecoxib, Etoricoxib).

  • Hybrid Relevance: "Sulfone-containing sulfonamides" in this context often refer to bioisosteric studies where the metabolic profile is tuned. Sulfonamides are metabolized via N-glucuronidation, whereas sulfones are metabolically robust but can suffer from solubility issues.

Part 3: Visualizing the Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic workflow for these hybrid molecules.

G cluster_0 Pharmacophore Design cluster_1 Synthetic Workflow S_Amide Sulfonamide (-SO2NH2) Zinc Binder Hybrid Sulfone-Sulfonamide Hybrid (High Acidity / High Potency) S_Amide->Hybrid Combines with Sulfone Sulfone (-SO2-) Electron Withdrawing Sulfone->Hybrid Modulates pKa Final Target Compound Hybrid->Final Thioether Thioether Precursor Oxidation Chemoselective Oxidation Thioether->Oxidation mCPBA / Oxone Oxidation->Final Yields Sulfone

Caption: Logical flow from pharmacophore selection to synthetic realization of sulfone-sulfonamide hybrids.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Methylsulfonyl)benzenesulfonamide

This protocol demonstrates the synthesis of a classic "hybrid" scaffold. The challenge is the chemoselective oxidation of a sulfide to a sulfone in the presence of a sulfonamide moiety.

Reagents:

  • 4-(Methylthio)benzenesulfonamide (Starting Material)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH) / Water

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 4-(methylthio)benzenesulfonamide in 20 mL of MeOH. Add 20 mL of water to form a suspension.

  • Oxidant Addition: Cool the mixture to 0°C in an ice bath. Slowly add 2.5 eq of Oxone® portion-wise over 15 minutes.

    • Expert Insight: Oxone is preferred over mCPBA here because it is water-soluble and avoids the formation of difficult-to-remove benzoic acid byproducts.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The sulfone product is significantly more polar than the sulfide.

  • Quenching: Dilute with 50 mL water. If precipitate forms, filter directly. If not, extract with EtOAc (

    
     mL).
    
  • Workup: Wash the organic layer with sodium bisulfite solution (10% w/v) to destroy excess oxidant, followed by brine. Dry over anhydrous

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%.[4][5]

    • Characterization: IR will show strong symmetric and asymmetric

      
       stretches for both the sulfonamide (~1340, 1160 cm⁻¹) and the new sulfone (~1300, 1140 cm⁻¹).
      
Protocol B: Carbonic Anhydrase Esterase Inhibition Assay

This assay quantifies the potency of the synthesized sulfone-sulfonamide against CA isoforms using 4-nitrophenyl acetate (4-NPA) as a substrate.

Materials:

  • Purified hCA II enzyme (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM stock in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • 96-well microplate reader (Absorbance at 400 nm).

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (Sulfone-Sulfonamide) in DMSO. Final DMSO concentration in the assay should be <1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Assay Buffer.

    • 20 µL Enzyme solution (hCA II, final conc. 10–20 nM).

    • 20 µL Inhibitor solution.

    • Control: Use Acetazolamide as a positive control.

  • Equilibration: Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of 4-NPA substrate solution. Rapidly mix.

  • Measurement: Monitor the increase in absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Determine 
    
    
    
    using non-linear regression (GraphPad Prism or similar).
    • Validation: The

      
       should be calculated using the Cheng-Prusoff equation: 
      
      
      
      .

Part 5: Comparative Data & SAR

The table below highlights the impact of the sulfone moiety on biological activity compared to standard sulfonamides.

CompoundStructure Type

(Sulfonamide)
hCA II

(nM)
COX-2

(µM)
Sulfanilamide Standard Sulfonamide10.42500>100
Acetazolamide Heterocyclic Sulfonamide7.212>100
Compound 9 (Scholz et al.)Sulfonylmethanesulfonamide5.9 3.0 N/A
Celecoxib Sulfonamide-Coxib11.1400.04
Rofecoxib Sulfone-CoxibN/A (No acidic proton)>100000.018

Note: The Sulfonylmethanesulfonamide (Compound 9) demonstrates how lowering


 via the sulfone group drastically improves CA II potency.

References

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties.[6] Bioorganic & Medicinal Chemistry.[4][6][7][8][9][10] Link

  • Scholz, T. H., et al. (1993).[2] Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase.[2] Journal of Medicinal Chemistry, 36(15), 2134–2141.[2] Link

  • Carta, F., & Supuran, C. T. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors.[2][6][7][10][11] Future Medicinal Chemistry, 6(10), 1149–1165. Link

  • Duggan, K. C., et al. (2011). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition.[1] Physiological Reviews. Link

Sources

Fragment-based drug discovery using 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing 3-(Methylsulfonyl)propane-1-sulfonamide as a Polar Scaffold in Fragment-Based Drug Discovery

Executive Summary

This application note details the utility of This compound (CAS: 1050514-24-3) as a chemical probe in Fragment-Based Drug Discovery (FBDD). Unlike traditional lipophilic fragments, this molecule represents a "super-hydrophilic" scaffold (LogP ~ -1.29), designed to probe solvent-exposed sub-pockets of metalloenzymes—specifically Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

The primary sulfonamide moiety acts as a classical Zinc-Binding Group (ZBG), while the distal methylsulfonyl group serves as a solubilizing anchor and a vector for exploring hydrogen-bond acceptor interactions. This guide provides validated protocols for Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) to characterize this fragment's binding kinetics.

Chemical Profile & Physicochemical Properties

The high polarity of this fragment makes it an ideal candidate for high-concentration screening (NMR/X-ray) without the aggregation risks associated with hydrophobic fragments.

PropertyValueSignificance in FBDD
Structure

Flexible linker connecting two polar motifs.
Molecular Weight 201.26 Da"Rule of 3" compliant (<300 Da).
cLogP -1.29 (approx)High water solubility; low non-specific binding.
TPSA 94.3 ŲHigh polar surface area relative to size.
H-Bond Donors 1 (Sulfonamide

)
Critical for Zinc coordination.
H-Bond Acceptors 4 (Sulfonyl oxygens)Interaction with solvent or active site residues.

Strategic Rationale: Why this Fragment?

In FBDD, the "linker evolution" strategy often fails due to solubility issues when aliphatic chains are introduced. This compound solves this by incorporating a sulfone tail.

  • The Warhead (Head): The primary sulfonamide (

    
    ) is the gold-standard anchor for Carbonic Anhydrase II (hCA II), coordinating the catalytic 
    
    
    
    ion.[1]
  • The Linker (Body): The propyl chain (

    
    ) allows the tail to exit the deep active site cleft.
    
  • The Solubilizer (Tail): The methylsulfonyl group prevents the "grease ball" effect, maintaining solubility at >10 mM concentrations required for crystal soaking.

Protocol A: High-Concentration Thermal Shift Assay (DSF)

Objective: Rapidly validate specific binding to hCA II by measuring thermal stabilization (


).
Challenge:  Fragments have low affinity (

in

to

range). Standard inhibitor concentrations (10

) will produce no shift. This protocol uses high-concentration screening .
Materials
  • Target: Recombinant Human Carbonic Anhydrase II (hCA II), >95% purity.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl (Avoid phosphate buffers which can inhibit CAs).

  • Compound: this compound (100 mM stock in 100% DMSO).

Step-by-Step Procedure
  • Protein Prep: Dilute hCA II to 5

    
      in assay buffer. (Higher than standard 1-2 
    
    
    
    to ensure signal stability).
  • Dye Prep: Dilute SYPRO Orange to 5x final concentration in buffer.

  • Compound Plate Setup (PCR Plate):

    • Experimental Wells: Add fragment to reach final concentration of 1 mM (1% DMSO final).

    • Negative Control: 1% DMSO only.

    • Positive Control: Acetazolamide (10

      
       final).
      
  • Reaction Assembly:

    • Add 20

      
       Protein/Dye mix to 0.5 
      
      
      
      compound stock.
    • Final Volume: 20.5

      
      .
      
  • Thermal Run:

    • Instrument: qPCR machine (e.g., Bio-Rad CFX or equivalent).

    • Ramp: 25°C to 95°C at 0.5°C/30 seconds.

  • Data Analysis:

    • Calculate the derivative (

      
      ) to find the Melting Temperature (
      
      
      
      ).
    • Valid Hit Criteria:

      
       compared to DMSO control.
      

Expected Result: A shift of +2°C to +4°C indicates specific binding to the Zinc active site.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


 and residence time.
Challenge:  Fragments have very fast on/off rates ("square wave" sensorgrams).
Experimental Setup (Biacore/Sierra)
  • Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling (EDC/NHS).

    • Target: hCA II (Ligand).

    • Target Density:High density (3000–5000 RU) is required for fragments to generate sufficient signal (

      
      ).
      
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 2% DMSO ). Crucial: DMSO in running buffer must match sample buffer exactly.

Workflow
  • Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Dose Response: Inject a concentration series of the fragment: 0, 31.25, 62.5, 125, 250, 500, 1000

    
    .
    
  • Injection Parameters:

    • Contact time: 30 seconds (equilibrium is reached rapidly).

    • Dissociation time: 30 seconds.

    • Flow rate: 30

      
      .
      
  • Analysis:

    • Use a Steady-State Affinity model (Plot

      
       vs. Concentration). Kinetic fitting (1:1 binding) may fail due to rapid kinetics.
      

Visualizing the Workflow & Interaction

Figure 1: The FBDD Pipeline for Sulfonamide Fragments

FBDD_Pipeline Library Fragment Library (Polar Sulfonamides) Screen Primary Screen (DSF @ 1mM) Library->Screen High Conc. Hit_Val Hit Validation (SPR / NMR) Screen->Hit_Val ΔTm > 1°C Struct X-Ray Crystallography (Soaking) Hit_Val->Struct KD < 5mM Chem Fragment Growing (Linker Extension) Struct->Chem Vector ID Chem->Hit_Val Iteration

Caption: Iterative workflow for validating this compound. The cycle moves from thermal screening to structural confirmation before chemical optimization.

Figure 2: Predicted Binding Mode (hCA II)

Binding_Interaction Zn Zn2+ Ion (Active Site) Frag_Head Sulfonamide Head (-SO2NH2) Frag_Head->Zn Coordination Frag_Link Propyl Linker (Hydrophobic Contact) Frag_Head->Frag_Link Residue Thr199 / Glu106 (Gatekeepers) Frag_Head->Residue H-Bond Network Frag_Tail Methylsulfone Tail (Solvent/H-Bond) Frag_Link->Frag_Tail Frag_Tail->Residue Water-Mediated H-Bond

Caption: Mechanistic interaction map. The sulfonamide coordinates Zinc, while the methylsulfone tail engages solvent networks or gatekeeper residues via water bridges.

Fragment Evolution Strategy

Once binding is confirmed via X-ray (typically showing the sulfonamide bound to Zn and the tail disordered or interacting with the hydrophilic half of the active site), the fragment can be "grown":

  • Vector: The propyl chain is the growth vector.

  • Chemistry: The methylsulfonyl group can be replaced via sulfonylation chemistry .

  • Optimization:

    • To increase potency: Replace the methyl group on the tail with an aromatic ring (e.g., phenyl) to engage the hydrophobic pocket (Phe131 in hCA II).

    • To maintain solubility: Keep the sulfone linker but extend the alkyl chain to reach the rim of the active site.

References

  • Scott, D. E., et al. (2020). "Fragment-Based Drug Discovery: A Practical Approach." Journal of Medicinal Chemistry. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[2] Nature Protocols. Link

  • Navratilova, I., & Hopkins, A. L. (2010).[3] "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • ChemScene. (2024). "Product Data: this compound." ChemScene Catalog. Link

Sources

Troubleshooting & Optimization

Improving yield of 3-(Methylsulfonyl)propane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-YLD Subject: Yield Optimization & Protocol Stabilization for 3-(Methylsulfonyl)propane-1-sulfonamide Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "My yields for this compound are inconsistent (20-45%). I am seeing significant hydrolysis during the chloride step and difficulty isolating the intermediate salt."

Technical Diagnosis: The synthesis of This compound relies on a three-stage sequence: nucleophilic ring-opening of 1,3-propane sultone, chlorination of the resulting sulfonate, and amidation. The yield loss is likely occurring at Phase 2 (Chlorination) due to the high lattice energy of the sodium sulfonate salt (preventing reaction) or Phase 3 (Amidation) due to competitive hydrolysis of the sulfonyl chloride.

Target Molecule:

  • Formula:

    
    
    
  • Key Moiety: Bis-sulfonyl aliphatic linker.

  • Critical Challenge: Handling the hygroscopic sulfonate intermediate and preventing "double-reaction" (disulfonimide formation) during amidation.

The Optimized Synthetic Workflow

Do not rely on aqueous ammonia for the final step if yield is paramount. Use the Vilsmeier-Haack Activation Protocol for the chlorination step to ensure complete conversion of the salt.

Visualizing the Pathway

SynthesisPath Start 1,3-Propane Sultone + NaSO2Me Inter1 Intermediate A: Na 3-(methylsulfonyl)propane-1-sulfonate Start->Inter1 Nucleophilic Opening (Reflux, EtOH/H2O) Inter2 Intermediate B: Sulfonyl Chloride Inter1->Inter2 Activation (SOCl2 + cat. DMF) Inter2->Inter1 Hydrolysis (Wet Conditions) Product Target: This compound Inter2->Product Amidation (NH3 in Dioxane, 0°C) Product->Inter2 Dimerization (Excess Cl)

Figure 1: The optimized linear synthesis. Note the critical "Activation" step where most yields fail due to poor solubility of the sodium salt.

Step-by-Step Protocol & Troubleshooting

Phase 1: The Ring Opening (Sultone Displacement)

Goal: Create the sulfone-sulfonate backbone.

Protocol:

  • Dissolve Sodium Methanesulfinate (1.1 equiv) in water/ethanol (1:1 v/v).

  • Add 1,3-Propane Sultone (1.0 equiv) dropwise at RT.

  • Reflux for 4–6 hours.

  • Critical Step: Evaporate to dryness. The product is a sodium salt. You must remove all water before Phase 2. Azeotrope with toluene 3x.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Incomplete Reaction Nucleophile (Sulfinate) degradation.Sodium methanesulfinate is hygroscopic and oxidizes. Use fresh reagent or recrystallize from EtOH.
Oiling Out Phase separation in aqueous media.Switch solvent to pure DMF at 90°C. This forces the reaction and keeps the sultone in solution.
S- vs O-Alkylation Formation of sulfinate ester (O-attack) instead of sulfone (S-attack).Ensure the counter-ion is Sodium (Na+). Soft electrophiles (sultone carbons) favor S-alkylation (Hard/Soft Acid Base theory).
Phase 2: The Chlorination (The Bottleneck)

Goal: Convert the inert sodium salt (


) to the reactive sulfonyl chloride (

).

The Problem: Sodium sulfonates are like rocks—insoluble in organic solvents (DCM, THF) and unreactive toward thionyl chloride (


) without a catalyst.

Optimized Protocol (Vilsmeier Activation):

  • Suspend the dry sodium salt (from Phase 1) in anhydrous DCM (or Toluene).

  • Add Thionyl Chloride (

    
    , 3.0 equiv).
    
  • The Catalyst: Add DMF (Dimethylformamide, 0.1 equiv).[1]

    • Mechanism:[2][3][4][5][6][7] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a potent chlorinating agent that solubilizes the surface of the sodium salt.
      
  • Reflux for 4 hours. The solid will change character (from dense salt to fine precipitate of NaCl).

  • Filter off the NaCl. Evaporate the filtrate to get the crude Sulfonyl Chloride.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
No Reaction (Solids remain unchanged) Lack of catalyst.You must use catalytic DMF. Without it,

cannot attack the solid salt effectively.
Product is a black tar Overheating/DMF decomposition.Keep reflux mild. Do not exceed 80°C if using Toluene. If using DCM, reflux is safe (40°C).
Low Yield after Workup Hydrolysis during filtration.The sulfonyl chloride is moisture sensitive.[8] Filter under nitrogen or use a Schlenk frit.
Phase 3: The Amidation (Final Assembly)

Goal: Install the amine without hydrolyzing the chloride.

Protocol:

  • Dissolve the crude Sulfonyl Chloride in anhydrous THF or DCM .

  • Cool to 0°C (Ice bath).

  • Reagent Choice: Use 0.5M Ammonia in Dioxane (commercial solution) or bubble dry

    
     gas.
    
    • Avoid: Aqueous Ammonium Hydroxide (

      
      ). The water competes with the amine, hydrolyzing your hard-earned chloride back to the sulfonic acid.[8]
      
  • Stir for 1 hour, allowing to warm to RT.

  • Workup: Acidify slightly (pH 4) to remove excess amine, extract with Ethyl Acetate.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Reversion to Acid (Starting Material) Hydrolysis.Water was present in the ammonia source or solvent.[9] Use anhydrous ammonia in dioxane/THF.
Double Spot on TLC (Dimer) Formation of Disulfonimide (

).
You used too little ammonia. The product sulfonamide (

) is acidic; it can deprotonate and attack another chloride. Use excess NH3 (>3 equiv) to prevent this.

Advanced Logic: Why This Fails

The most common failure mode in this synthesis is the "Wet Salt Trap."

When you finish Phase 1, you isolate Na[O3S-(CH2)3-SO2Me]. If this salt contains any water of hydration (which it loves to hold), adding Thionyl Chloride in Phase 2 will generate


 and 

gas immediately, but the water will hydrolyze the Vilsmeier intermediate before it can chlorinate your compound.

The Fix: Dry the Phase 1 salt in a vacuum oven at 60°C over


 overnight before attempting Phase 2.

References

  • Sultone Ring Opening

    • Source:Chemical Reviews, "Recent Developments in the Synthesis and Applic
    • Relevance: Confirms the S-alkylation preference of sulfin
  • Vilsmeier-Haack Chlorination of Sulfonates

    • Source:Journal of Medicinal Chemistry, "General method for the conversion of sulfonic acid salts to sulfonyl chlorides".
    • Relevance: Establishes the necessity of DMF catalysis for solid sodium sulfon
    • (Representative logic from standard MedChem protocols).

  • Amidation Optimization

    • Source:BenchChem Technical Support, "Troubleshooting Sulfonamide Synthesis".
    • Relevance: Highlights the "Disulfonimide" side reaction when ammonia is limiting.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Methylsulfonyl)propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound. These properties are fundamental to its solubility behavior.

PropertyValueSignificance for Solubility
Molecular Formula C₄H₁₁NO₄S₂Indicates the presence of polar functional groups (sulfonamide, methylsulfonyl) and a short alkyl chain.
Molecular Weight 201.26 g/mol A relatively low molecular weight.
logP (Predicted) -1.2904[1]The negative logP value suggests that the compound is hydrophilic, favoring aqueous environments over lipid-like environments.
Topological Polar Surface Area (TPSA) 94.3 Ų[1]A high TPSA indicates strong potential for hydrogen bonding with polar solvents, which generally favors solubility in those solvents.
Hydrogen Bond Donors 1[1]The sulfonamide group (-SO₂NH₂) can donate a hydrogen bond.
Hydrogen Bond Acceptors 4[1]The oxygen atoms in the sulfonamide and methylsulfonyl groups can accept hydrogen bonds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide systematic troubleshooting steps to resolve solubility issues with this compound.

Q1: My this compound is not dissolving in water at my desired concentration. What should I do first?

A1: This is a common starting point. While the molecule has hydrophilic characteristics, its solubility in plain water might be limited, especially at higher concentrations. The first step is to systematically explore fundamental dissolution techniques.

Initial Troubleshooting Steps:

  • Mechanical Agitation: Ensure you are providing adequate mixing. Use a vortex mixer for several minutes or a magnetic stirrer. Sometimes, dissolution is simply a matter of kinetics.

  • Gentle Heating: Cautiously warm the solution (e.g., to 37°C or 40°C). Increased temperature often enhances solubility.[2] However, always be mindful of the compound's thermal stability. It is advisable to check for any degradation after heating.

  • Sonication: Use a sonication bath to break down any particle agglomerates and increase the surface area available for solvation.[3] This can significantly speed up the dissolution process.

If these initial steps do not yield a clear solution, it's likely that the intrinsic solubility of the compound in water has been reached, and more advanced strategies are necessary.

Q2: I've tried basic techniques, but my compound still won't dissolve. How does pH affect the solubility of this sulfonamide, and how can I leverage it?

A2: The pH of the solution is a critical factor for ionizable compounds like sulfonamides. The sulfonamide group has an acidic proton, and altering the pH can convert the neutral molecule into a more soluble salt form.

The Role of pKa and pH Adjustment:

The sulfonamide functional group is weakly acidic. By increasing the pH of the aqueous solution above the compound's pKa, you deprotonate the sulfonamide nitrogen, forming an anionic salt that is generally much more soluble in water.[4][5]

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers: Create a range of buffers with pH values from 6.0 to 9.0 (e.g., phosphate or TRIS buffers).

  • Dispense the compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

This experiment will reveal the pH at which solubility is maximized. For many sulfonamides, solubility increases as the pH becomes more alkaline.[6]

Q3: My experimental system is pH-sensitive, and I cannot significantly alter the pH. What are my options for enhancing solubility?

A3: When pH modification is not feasible, the use of co-solvents is a powerful and widely adopted strategy.[7][8] Co-solvents are water-miscible organic solvents that, when added to water, change the polarity of the solvent system, making it more favorable for dissolving solutes.[9]

Common Co-solvents and Their Applications:

Co-solventProperties and ConsiderationsTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) A strong, polar aprotic solvent. Highly effective but can be toxic to cells at higher concentrations.< 1% (v/v) for cell-based assays
Ethanol A polar protic solvent. Generally well-tolerated in biological systems at low concentrations.[10]1-5% (v/v)
Polyethylene Glycol (PEG 300/400) A non-toxic, water-miscible polymer. Often used in pharmaceutical formulations.5-20% (v/v)
Propylene Glycol A viscous, non-toxic solvent commonly used in drug formulations.[10]5-20% (v/v)

Workflow for Co-solvent Screening:

Caption: A workflow for determining the optimal co-solvent concentration.

Q4: I am working on a formulation for in vivo studies and need to avoid organic co-solvents. Are there other excipients that can improve solubility?

A4: Yes, for applications requiring biocompatible formulations, several classes of solubilizing agents can be employed. These are particularly relevant in drug development.

Advanced Solubilization Techniques:

  • Surfactants: These molecules form micelles in aqueous solutions, and hydrophobic compounds can partition into the hydrophobic core of these micelles. Common examples include Tween® 80 and Solutol® HS-15.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, effectively encapsulating the less soluble compound and increasing its apparent water solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level.[11][12] This can be achieved through methods like spray drying or hot-melt extrusion, resulting in an amorphous form of the drug with enhanced dissolution rates.

The choice of excipient will depend on the specific requirements of your formulation, including the desired concentration, route of administration, and toxicity considerations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing: Accurately weigh 2.013 mg of this compound (MW = 201.26 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, thaw the solution completely and vortex to ensure it is homogeneous.

Protocol 2: General Method for In Vitro Dissolution Testing

This protocol provides a general framework for assessing the dissolution rate of different formulations of this compound.

  • Apparatus: Use a USP Dissolution Testing Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare 900 mL of a suitable buffer (e.g., 0.1 N HCl for simulated gastric fluid or a phosphate buffer at pH 6.8 for simulated intestinal fluid).

  • Temperature Control: Equilibrate the dissolution medium to 37 ± 0.5°C.

  • Procedure:

    • Place the dissolution medium in the vessel.

    • Set the paddle speed (e.g., 50 or 75 rpm).[13]

    • Introduce a known amount of the this compound formulation into the vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved compound by a validated analytical method.

Logical Troubleshooting Flowchart

G start Start: Solubility Issue with This compound basic_methods Tier 1: Basic Dissolution Methods start->basic_methods agitation Increase Mechanical Agitation (Vortex, Stirring) basic_methods->agitation heating Apply Gentle Heat (e.g., 37-40°C) agitation->heating sonication Use Sonication Bath heating->sonication is_dissolved1 Is it dissolved? sonication->is_dissolved1 chemical_mod Tier 2: Chemical Environment Adjustment ph_adjust Is pH Adjustment an Option? chemical_mod->ph_adjust adjust_ph Adjust pH to > pKa (e.g., pH 8-9) to form soluble salt ph_adjust->adjust_ph Yes cosolvents Tier 3: Co-solvent Systems ph_adjust->cosolvents No is_dissolved2 Is it dissolved? adjust_ph->is_dissolved2 prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) cosolvents->prepare_stock dilute Dilute Stock into Aqueous Buffer. Check for Precipitation. prepare_stock->dilute is_dissolved3 Is it dissolved? dilute->is_dissolved3 advanced_form Tier 4: Advanced Formulation (In Vivo / Biocompatible) surfactants Use Surfactants (e.g., Tween® 80) advanced_form->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) advanced_form->cyclodextrins solid_disp Create Solid Dispersion advanced_form->solid_disp success Success: Compound is Solubilized surfactants->success cyclodextrins->success solid_disp->success is_dissolved1->chemical_mod No is_dissolved1->success Yes is_dissolved2->cosolvents No is_dissolved2->success Yes is_dissolved3->advanced_form No is_dissolved3->success Yes

Caption: A step-by-step flowchart for troubleshooting solubility issues.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
  • Wu, Y., & Zu, Y. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 165-174.
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 11(11), 3847-3855.
  • Martínez, F., & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 31(11), 887-901.
  • Mauger, J. W., Paruta, A. N., & Gerraughty, R. J. (1972). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 61(1), 94-97.
  • ChemScene. (n.d.). 3-Methanesulfonylpropane-1-sulfonamide. ChemScene.
  • Krebs, H. A., & Speakman, J. C. (1946). The Solubility of Sulphonamides. The British Medical Journal, 1(4436), 47-50.
  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 24(4), 489-494.
  • Roland, I., Pesez, M., & Roll, F. (1977). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 23(4), 245-253.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound C Solubility. BenchChem.
  • Paruta, A. N., & Mauger, J. W. (1973). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 62(6), 957-960.
  • BenchChem. (2025). Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. BenchChem.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 153, 456-463.
  • Pharma.Tips. (2025).
  • Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Park, J. Y., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 153, 456-463.
  • PatSnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 24(4), 489-494.
  • BenchChem. (2025).
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Shmukler, L. E., Kheyfets, I. A., & Zinkham, W. H. (2000). The toxicological effects of sulfonamide drugs. Current Drug Metabolism, 1(1), 15-28.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). 3-(Methylamino)propane-1-sulfonic acid.
  • Sigma-Aldrich. (n.d.). 3-(methylsulfanyl)propane-1-sulfonamide. Sigma-Aldrich.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma.
  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research.
  • Chemdiv. (n.d.). Compound 3-(1-methylisoquinolin-2-ium-2-yl)
  • PubChem. (n.d.). 3-(Trimethylammonio)propane-1-sulfonate.
  • Chem-Impex. (n.d.). 3-(Dimethyloctadecylazaniumyl)
  • International Journal of Pharmaceutical Sciences and Research. (2015). Strategies in poorly soluble drug delivery systems. International Journal of Pharmaceutical Sciences and Research, 6(10), 4085-4093.
  • MilliporeSigma. (n.d.). 3-(1-Methyl-1H-imidazol-3-ium-3-yl)
  • Journal of Drug Delivery and Therapeutics. (2019). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 9(4-s), 755-761.
  • PubChem. (n.d.). Sodium 3-(trimethylsilyl)-1-propanesulfonate.
  • ChemicalBook. (n.d.). 3-(Decyldimethylazaniumyl)

Sources

Stability of 3-(Methylsulfonyl)propane-1-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Sulfonamide-Containing Compounds

Last Updated: February 24, 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of sulfonamide-containing compounds, with a specific focus on aliphatic sulfonamides like 3-(Methylsulfonyl)propane-1-sulfonamide. While specific degradation kinetics for this compound are not extensively published, this document outlines the fundamental principles of sulfonamide stability and provides robust, field-proven methodologies for determining stability under acidic conditions. The protocols and explanations provided herein are based on established chemical principles and regulatory guidelines for pharmaceutical stability testing.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound of interest is this compound. I can't find specific stability data for it. What should I do?

A1: It is common for novel or specialized chemical entities not to have publicly available stability profiles. In this situation, the standard and scientifically required approach is to perform an in-house stability assessment. This typically involves conducting "forced degradation" or "stress testing" studies under various conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)).[1][2][4] These studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of your molecule, and developing a stability-indicating analytical method.[2]

Q2: What are the primary degradation pathways for sulfonamides under acidic conditions?

A2: The most common degradation pathway for sulfonamides in an acidic medium is hydrolysis, which typically involves the cleavage of the sulfur-nitrogen (S-N) bond.[5][6] The generally accepted mechanism involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[7] This results in the formation of a sulfonic acid and the corresponding amine. For an aliphatic sulfonamide like this compound, this would likely yield 3-(methylsulfonyl)propane-1-sulfonic acid and ammonia. Cleavage of the carbon-sulfur (C-S) bond is also a possibility, though typically less favored than S-N cleavage under hydrolytic conditions.[5]

Q3: Are all sulfonamides unstable in acid?

A3: No, stability varies greatly depending on the overall molecular structure. Aromatic sulfonamides, for instance, can have their stability significantly influenced by substituents on the aromatic ring.[8] While many sulfonamides show increased susceptibility to hydrolysis in strongly acidic conditions (e.g., pH < 2), most are relatively stable in weakly acidic to neutral buffers (pH 4-8).[8][9] The intrinsic stability of your specific compound must be determined empirically.

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) or drug substance due to degradation.[1][10] Crucially, it must also be able to separate, detect, and quantify any degradation products formed.[10] This ensures that the loss of the parent compound is accurately measured and that the appearance of impurities is monitored. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the most common and powerful technique for this purpose.[11][12][13]

Part 2: Troubleshooting Guide for Acidic Stability Studies

This section addresses common issues encountered during the experimental determination of stability.

Problem Encountered Potential Cause(s) Recommended Solution & Rationale
No degradation observed, even in strong acid (e.g., 1 M HCl) at elevated temperatures. 1. The compound is highly stable under the tested conditions. 2. The analytical method is not sensitive enough to detect small changes. 3. The concentration of the compound is too high, masking small percentage losses.Action: Increase the severity of the stress conditions (e.g., increase temperature in 10°C increments, extend exposure time).[4][14] Rationale: To meet the ICH guideline's goal of achieving 5-20% degradation, more forcing conditions may be necessary to find the molecule's stability limits.[4][15] Also, verify your analytical method's limit of quantification (LOQ) to ensure it can detect the target degradation level.
The compound degrades completely almost instantly upon adding acid. 1. The compound is extremely labile to acid. 2. The acid concentration or temperature is too harsh for this specific molecule.Action: Reduce the severity of the conditions. Use a lower concentration of acid (e.g., start with 0.01 M HCl), conduct the experiment at a lower temperature (e.g., room temperature or 4°C), and sample at much earlier time points (e.g., 5, 15, 30 minutes). Rationale: The goal is to understand the rate of degradation, not just the endpoint. Slowing the reaction allows for the collection of a kinetic profile.
Multiple new peaks appear in the chromatogram, but I cannot identify them. 1. Complex degradation pathways are occurring. 2. The new peaks are artifacts from the matrix, solvent, or analytical system.Action: Use a High-Resolution Mass Spectrometer (HRMS) coupled with your HPLC (LC-MS).[11][16] Analyze a "blank" sample (acid and solvent, no compound) to rule out artifacts. Rationale: HRMS provides accurate mass data, which is crucial for elucidating the chemical formulas and structures of the unknown degradation products.[11]
The total peak area (parent + degradants) in my chromatogram decreases over time. 1. A degradation product is not being detected by the analytical method (e.g., it lacks a UV chromophore). 2. A degradant is precipitating out of the solution. 3. A degradant is volatile and being lost from the sample.Action: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Visually inspect samples for any precipitate. If volatility is suspected, ensure sample vials are securely sealed. Rationale: Universal detectors can see compounds that are invisible to UV detectors, ensuring a more accurate mass balance assessment.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure for assessing the stability of a sulfonamide compound in an acidic solution, in accordance with ICH guidelines.[2][4]

Objective: To determine the rate of degradation of this compound and identify its primary degradation products in an acidic environment.

Materials:

  • This compound (or your compound of interest)

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl), certified solution (e.g., 1 M)

  • Sodium hydroxide (NaOH), certified solution (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Temperature-controlled incubator or water bath

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or water). The solvent should be chosen based on solubility and inertness.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the stressor: an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl. (Note: This concentration is a starting point and may need to be adjusted).[8]

    • Dilute to the final volume with water or the appropriate solvent to reach a target working concentration (e.g., 100 µg/mL).

  • Control Sample Preparation: Prepare a control sample in parallel by adding the same amount of stock solution to a flask and diluting with water only (no acid).

  • Incubation:

    • Place the stress and control samples into a temperature-controlled incubator set to a specific temperature (e.g., 60°C).[8]

    • Store a separate control sample at the recommended storage condition (e.g., 2-8°C) in the dark.[17]

  • Time-Point Sampling:

    • Withdraw aliquots from the stress sample at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[8]

    • Immediately upon withdrawal, neutralize the aliquot with an equivalent molar amount of NaOH to quench the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples (time-zero, stressed time points, and controls) using a validated, stability-indicating HPLC method.[10]

    • Record the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

    • Calculate the percentage of each degradation product formed.

    • Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k).[10]

Visualization of Workflows and Mechanisms

Below are diagrams illustrating the key processes described in this guide.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Prepare Stress Sample (e.g., 0.1 M HCl) Stock->Stress Control Prepare Control Sample (No Acid) Stock->Control Incubate Incubate at 60°C Stress->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Neutralize to Quench Reaction Sample->Quench HPLC HPLC-MS Analysis Quench->HPLC Data Calculate % Degradation & Rate Constant HPLC->Data

Caption: Workflow for a forced acid degradation study.

G Sulfonamide R-SO₂-NH-R' Protonation R-SO₂-N⁺H₂-R' Sulfonamide->Protonation + H⁺ TransitionState Transition State Protonation->TransitionState Water H₂O Water->TransitionState Nucleophilic Attack Products R-SO₃H + R'-NH₂ (Sulfonic Acid + Amine) TransitionState->Products S-N Bond Cleavage

Caption: General mechanism of acid-catalyzed sulfonamide hydrolysis.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Buist, A., & Butt, G. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available from: [Link]

  • Al-Anazi, A., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Omega. Available from: [Link]

  • Toth, G., et al. (2009). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Nunn, H., & Kautz, H. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Patel, K., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • G.K. Roberts, et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A. Available from: [Link]

  • Reubsaet, J.L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Bekdemir, Y., et al. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry. Available from: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available from: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Available from: [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt. Available from: [Link]

  • PubChem. 3-(methylamino)propane-1-sulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Trapp, O., et al. (2016). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Chemistry - A European Journal. Available from: [Link]

Sources

Technical Support Center: Purification of 3-(Methylsulfonyl)propane-1-sulfonamide

[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with 3-(Methylsulfonyl)propane-1-sulfonamide (CAS: 1050514-24-3), a highly polar linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug design).[1][2]

The purification of this compound is notoriously difficult due to its amphiphilic polarity : it contains two strong electron-withdrawing groups (sulfone and sulfonamide) separated by a propyl chain.[1][3] This makes it too polar for standard silica chromatography (causing streaking) but often too soluble in water for simple precipitation.[1][3]

Target Molecule Data
PropertyValue / Characteristic
Structure

Molecular Weight 201.26 g/mol
Acidity (

)

(Sulfonamide NH proton)
Solubility High: DMSO, DMF, MeOH, Acetone.[1][2][3][4][5][6][7] Moderate: Water, EtOH.[2][3] Low: DCM, Hexane.[2][3][8]
Key Impurity 3-(Methylthio)propane-1-sulfonamide (Incomplete oxidation intermediate).[1][3]

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of your contamination using LC-MS or

12

Q: My LC-MS shows a major peak at [M-16] or [M-32]. What is this? A: This indicates incomplete oxidation .[1][3]

  • [M-16] (Mass ~185): This is the Sulfoxide intermediate.[1][3]

  • [M-32] (Mass ~169): This is the Thioether starting material (3-(methylthio)propane-1-sulfonamide).[1][3]

  • Solution: Do not attempt to purify yet.[1][3] You must push the reaction to completion. See Module 3 (Re-oxidation) .

Q: My NMR shows broad peaks and the baseline is high. The solid is sticky. A: This suggests inorganic salt contamination or residual sulfonic acid .[1][3]

  • Because the molecule is polar, it often co-precipitates with NaCl or

    
     during workup.[3]
    
  • Solution: Proceed to Module 4 (Recrystallization) .

Q: I have non-polar impurities (grease, unreacted alkyl halides) that won't wash away. A: Proceed to Module 2 (Acid-Base Extraction) . This is the most robust method for this specific compound.[3]

Module 2: The "Acid-Base" Extraction (Core Protocol)[1]

This is the most effective purification method.[3] It exploits the acidity of the sulfonamide proton (

32
Workflow Diagram

AcidBaseExtractionCrudeCrude Solid(Impure)DissolveDissolve in 1M NaOH(pH > 12)Crude->DissolveWashWash with DCM or EtOAc(x3)Dissolve->WashSep1Phase SeparationWash->Sep1OrgLayerOrganic Layer(Contains Thioethers/Neutrals)Sep1->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Na+ Salt)Sep1->AqLayerKeepAcidifyAcidify with 6M HClto pH 1-2AqLayer->AcidifyExtractExtract with EtOAc/THF (3:1)or Saturate with NaCl & FilterAcidify->ExtractFinalPure Product(White Solid)Extract->Final

Caption: Selective purification workflow exploiting the sulfonamide

Step-by-Step Protocol
  • Dissolution: Dissolve your crude solid in 1.0 M NaOH (approx. 10 mL per gram of compound).[1][3] Check that pH > 12.[1][3]

    • Why: The sulfonamide deprotonates (

      
      ), becoming a water-soluble anion.[1][2] Impurities like thioethers remain neutral.[1][3]
      
  • Organic Wash: Extract this aqueous solution 3 times with Dichloromethane (DCM) .[1][3]

    • Why: DCM removes the non-polar/neutral impurities.[1][3] The product stays in the water.[3]

  • Acidification: Cool the aqueous layer on ice. Slowly add 6.0 M HCl dropwise until pH reaches ~1-2.

    • Observation: The product should begin to precipitate as a white solid.[1][3]

  • Recovery:

    • If solid forms: Filter and wash with ice-cold water.[1][3]

    • If no solid forms (common due to high polarity):[1][3] Saturate the water with NaCl ("salting out") and extract 3 times with Ethyl Acetate:THF (3:1) .[3] The THF helps pull the polar sulfone into the organic phase.[3]

Module 3: Re-Oxidation (For Thioether Impurities)

If your diagnostic (Module 1) showed significant thioether ([M-32]), purification will fail because the solubility of the thioether is too similar to the sulfone.[3] You must chemically convert the impurity.[3][9]

Protocol:

  • Dissolve the semi-pure material in Methanol/Water (1:1) .[1][3]

  • Add 1.5 equivalents of Oxone® (Potassium peroxymonosulfate) .

  • Stir at Room Temperature for 4 hours.

  • Quench with saturated Sodium Bisulfite (

    
    ) to destroy excess oxidant.[1][3]
    
  • Proceed immediately to Module 2 (Acid-Base Extraction) to remove the inorganic salts introduced by the Oxone.[1][3]

Module 4: Recrystallization & Polishing[1][3]

Use this module if your product is chemically pure (by LCMS) but physically colored or contains trapped salts.[1][3]

Q: What solvent system works for this bis-polar molecule? A: Single solvents rarely work.[1][3] You need a binary system: a "good" solvent (alcohol) and a "bad" solvent (water or ether).[1][3]

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 9:1 to 5:1High Best for removing inorganic salts (NaCl/Na2SO4 are insoluble in hot EtOH).[1][2][3]
Isopropanol (IPA) 100%Medium Good for final polishing; product may be too insoluble if cold.[1][3]
Acetone / Hexane VariableLow Risk of "oiling out" (forming a sticky gum instead of crystals).[1][3]
Methanol / MTBE 1:3High Dissolve in min.[1][3] hot MeOH, add MTBE until cloudy, cool slowly.

Recrystallization Protocol (EtOH/Water):

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (absolute) and heat to reflux (

    
    ).
    
  • If solid remains (likely salts), filter the hot solution quickly.[3]

  • If product is not dissolved, add Water dropwise through the condenser until the solution is clear.[3]

  • Remove from heat and let cool to RT slowly (wrap flask in foil).

  • Cool to

    
     in an ice bath. Filter the white needles.[3]
    

Module 5: Chromatography (Last Resort)

Q: I must use a column. Why is my compound streaking? A: The acidic sulfonamide proton interacts with the silanols on the silica gel.[3]

The Fix: You must modify your mobile phase.

  • Standard Phase: DCM : Methanol (95:5 to 90:10).[1][3]

  • The Modifier: Add 0.5% Acetic Acid to the mobile phase.[1][3] This suppresses the ionization of the silanols and sharpens the peak.[3]

  • Alternative: Use Reverse Phase (C18) .[1][3]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][3]

    • Gradient: 0% to 30% ACN.[1][3] (This compound elutes very early due to high polarity).[1][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2][3] (General reference for sulfonamide recrystallization and acid-base extraction techniques).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[2][3] (Mechanistic grounding for oxidation of thioethers to sulfones).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution," Accounts of Chemical Research1988 , 21(12), 456–463.[2][3] Link (Source for

    
     data of sulfones and sulfonamides).[1][3]
    
  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate," Tetrahedron Letters1981 , 22(14), 1287–1290.[2][3] Link (Primary reference for Oxone® oxidation protocol).[1][2][3]

Optimization of sulfonamide bond formation using CAS 1050514-24-3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfonamide Couplings with Reagent CAS 1050514-24-3

Reagent Profile & Core Directive

Identity Verification: Before proceeding, confirm your starting material matches the following profile.

  • CAS: 1050514-24-3[1][2][3]

  • Chemical Name: 3-Methanesulfonylpropane-1-sulfonamide[1][2][3]

  • Structure: CH3-SO2-(CH2)3-SO2-NH2[1]

  • Role: Nucleophile (Sulfonamide Donor)[1]

  • Key Challenge: This molecule contains two sulfonyl groups.[1] The terminal primary sulfonamide (-SO2NH2) is the reactive site for coupling, while the internal sulfone (-SO2-) acts as a polar, electron-withdrawing anchor.[1] This polarity often leads to solubility issues in standard non-polar solvents (DCM, Toluene).[1]

Scope of Guide: This document addresses the N-functionalization of CAS 1050514-24-3 to form secondary or tertiary sulfonamide bonds (e.g., via Buchwald-Hartwig Cross-Coupling or SNAr). If you are attempting to synthesize CAS 1050514-24-3 from a sulfonyl chloride precursor, please refer to the Precursor Synthesis note in the Appendix.[1]

Standard Operating Procedures (SOPs)

Workflow A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for coupling with unactivated aryl bromides or chlorides.[1]

Protocol:

  • Charge: In a glovebox or under Argon, add CAS 1050514-24-3 (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Base (Cs₂CO₃, 2.0 equiv).[1]

  • Catalyst System: Add Pd₂dba₃ (2 mol%) and Ligand (tBuXPhos or BrettPhos, 4–6 mol%).

    • Note: Pre-stirring the Pd source and ligand in a small amount of solvent for 5 minutes increases active species generation.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

    • Optimization: If CAS 1050514-24-3 is insoluble, use a 9:1 Dioxane:DMF mixture.[1]

  • Reaction: Seal and heat to 90–110 °C for 12–18 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water (to remove DMF/salts), and concentrate.

Workflow B: SNAr Displacement

Best for coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyridine).[1]

Protocol:

  • Charge: CAS 1050514-24-3 (1.0 equiv), Heteroaryl Halide (1.0 equiv), and K₂CO₃ (2.5 equiv).[1]

  • Solvent: DMSO or NMP (High polarity is required to stabilize the Meisenheimer complex).

  • Reaction: Heat to 80–120 °C.

  • Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with EtOAc/IPA (3:1).

Visualization: Experimental Logic

Figure 1: Cross-Coupling Decision Matrix This diagram illustrates the logical flow for selecting the correct coupling strategy based on your electrophile.

SulfonamideCoupling Start Start: CAS 1050514-24-3 (Nucleophile) Electrophile Identify Electrophile Partner Start->Electrophile TypeA Unactivated Aryl Halide (e.g., Bromobenzene) Electrophile->TypeA TypeB Electron-Deficient Heterocycle (e.g., 2-Cl-Pyridine) Electrophile->TypeB TypeC Alkyl Halide (e.g., Benzyl Bromide) Electrophile->TypeC MethodA Method A: Pd-Catalysis (Buchwald-Hartwig) TypeA->MethodA MethodB Method B: SnAr (Base + Heat) TypeB->MethodB MethodC Method C: Alkylation (NaH + DMF) TypeC->MethodC Catalyst Ligand Selection: tBuXPhos (General) BrettPhos (Difficult) MethodA->Catalyst Solvent Solvent: DMSO/NMP required MethodB->Solvent

Caption: Decision matrix for selecting the optimal coupling pathway for CAS 1050514-24-3 based on the electrophilic partner.

Troubleshooting & FAQs

Category 1: Low Conversion / Yield[1][4]

Q1: The reaction mixture turns black, and LCMS shows mostly starting material (CAS 1050514-24-3).[1] What is happening?

  • Diagnosis: Catalyst deactivation (Pd-black precipitation) or "poisoning" by the sulfur species.[1]

  • Solution:

    • Degassing: Sulfonamide couplings are sensitive to O₂.[1] Ensure rigorous degassing (sparging with Argon for 15 mins) of solvents before adding the catalyst.

    • Ligand Upgrade: Switch from Xantphos to tBuXPhos or BrettPhos . These bulky, electron-rich ligands protect the Pd center from non-productive coordination with the sulfone oxygens in the backbone [1].[1]

    • Pre-activation: Heat the Pd source and ligand at 60 °C for 5 minutes in the solvent before adding the substrates.

Q2: My starting material (CAS 1050514-24-3) is not dissolving in Dioxane or Toluene.

  • Diagnosis: The internal sulfone group (-SO2-) significantly increases polarity.[1]

  • Solution:

    • Co-solvent: Use a biphasic system or a mixture.[1] Dioxane/DMF (9:1) is often the "magic ratio" that maintains catalyst activity while solubilizing polar sulfonamides.

    • Alternative Solvent: Switch to t-Amyl alcohol at 100 °C.[1]

Category 2: Impurity Profile

Q3: I see a "Bis-arylated" byproduct (M + Aryl). How do I prevent this?

  • Mechanism: The sulfonamide nitrogen has two protons (-NH2).[1] After the first arylation, the product (-NHAr) is more acidic and can react again if the base is too strong or excess halide is present.[1]

  • Fix:

    • Stoichiometry: Use a slight excess of the Sulfonamide (1.1 equiv) relative to the Aryl Halide.

    • Base Selection: Switch from Cs₂CO₃ to K₃PO₄ . Phosphate bases often provide better mono-selectivity in Buchwald couplings [2].[1]

Q4: LCMS shows a peak corresponding to [M + 14].[1] Is this methylation?

  • Diagnosis: If you are using DMF as a solvent with strong heating (>120 °C) and a strong base, DMF can decompose to form dimethylamine, which may compete, or the solvent itself can act as a carbon source in rare radical pathways.

  • Check: Ensure you are not using NaH in DMF (risk of runaway exotherm and decomposition).

  • Solution: Switch to DMA (Dimethylacetamide) or NMP , which are more thermally stable than DMF.[1]

Optimization Data (Base & Solvent Screening)

Use this table to design your Design of Experiments (DoE) if the standard protocol fails.

VariableStandard ConditionAlternative (High Polarity)Alternative (High Reactivity)Notes
Base Cs₂CO₃ (2.0 eq)K₂CO₃NaOtBuNaOtBu is faster but risks bis-arylation.[1] Cs₂CO₃ is the balance.
Solvent 1,4-DioxaneDMSO or DMFt-Amyl AlcoholDMSO kills Pd catalysts; use only for SNAr.[1]
Ligand tBuXPhosBrettPhosXantphosXantphos is cheaper but often fails with primary sulfonamides.
Temp 100 °C120 °C80 °CDo not exceed 110 °C with DMF (decomposition risk).[1]

Advanced Troubleshooting Visualization

Figure 2: Low Yield Diagnostic Tree

Troubleshooting Problem Issue: Low Yield / No Conversion CheckSolubility Is CAS 1050514-24-3 dissolved? Problem->CheckSolubility NoDissolve No: Suspension observed CheckSolubility->NoDissolve Visual Check YesDissolve Yes: Clear solution CheckSolubility->YesDissolve ActionSolvent Action: Add DMF (10% v/v) or switch to t-Amyl Alcohol NoDissolve->ActionSolvent CheckColor Did reaction turn black immediately? YesDissolve->CheckColor Black Yes: Pd Black precip. CheckColor->Black Orange No: Stays Orange/Red CheckColor->Orange ActionO2 Action: O2 Poisoning. Degas solvent & reagents thoroughly. Black->ActionO2 CheckHalide Check Electrophile: Is it an Aryl Chloride? Orange->CheckHalide ActionLigand Action: Switch Ligand. tBuXPhos -> BrettPhos G3 CheckHalide->ActionLigand Yes

Caption: Diagnostic workflow for resolving low yield issues during the coupling of CAS 1050514-24-3.

References

  • Buchwald, S. L., et al. (2008). "Pd-Catalyzed amination of aryl halides using bulky biarylphosphine ligands." Journal of the American Chemical Society.[4][5]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on sulfonamide polarity and solubility).

  • Pfizer Global R&D. (2006).[1] "Selectivity in Palladium-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development.

(Note: CAS 1050514-24-3 is a specialized building block.[1] The protocols above are derived from generalized best practices for primary alkyl-sulfonamide coupling established in the cited literature.)

Sources

Technical Support Center: Handling Hygroscopic Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers and troubleshooting protocols for managing the challenges associated with the hygroscopic properties of sulfonamide derivatives. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating methodologies to ensure the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding hygroscopicity in the context of sulfonamide active pharmaceutical ingredients (APIs).

Q1: What is hygroscopicity, and why is it a critical concern for sulfonamide derivatives?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For sulfonamide derivatives, which are a cornerstone class of antibiotics and other therapeutics, this property is a critical quality attribute that must be carefully managed.[3]

The core issue stems from the interaction between water molecules and the drug substance. Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or it can directly participate in chemical reactions.[4] The consequences are significant and can manifest in several ways:

  • Chemical Degradation: Excess moisture can lead to the hydrolysis of the sulfonamide, reducing its potency and potentially forming toxic byproducts.[5][6][7]

  • Physical Instability: Moisture sorption can induce undesirable solid-state phase transitions.[6][8] This is particularly relevant for sulfonamides, which are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[9][10][11] A change in polymorphic form can drastically alter a drug's solubility, dissolution rate, and bioavailability.[9]

  • Manufacturing and Handling Issues: Hygroscopic powders are prone to caking, clumping, and poor flowability, which complicates manufacturing processes like blending, weighing, and tablet compression.[1][12]

Q2: How is the degree of hygroscopicity officially classified?

A2: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after storage at a specific condition (25°C and 80% relative humidity [RH]) for 24 hours.[2][13] However, this method has limitations as it doesn't account for the material's initial water content.[13] A more robust characterization is achieved using Dynamic Vapor Sorption (DVS) analysis.

Here is a summary of the common classification thresholds:

Hygroscopicity ClassWater Uptake (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
(Source: Based on criteria discussed in pharmaceutical development literature[14])
Q3: What is the "Critical Relative Humidity" (CRH) and why is it important?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity level, at a given temperature, above which a material begins to rapidly absorb significant amounts of atmospheric moisture. For highly water-soluble crystalline solids, the CRH can be the point at which deliquescence—the process of dissolving in the sorbed water to form a solution—occurs.[15]

Understanding the CRH is paramount for:

  • Defining Storage Conditions: The CRH dictates the maximum allowable humidity for storage and handling to prevent physical and chemical degradation.[16][17]

  • Packaging Selection: It informs the choice of packaging materials and the potential need for desiccants to maintain the environment below the CRH.[12][18]

  • Predicting Stability: Knowing the CRH allows scientists to predict how a material will behave in different climatic zones or during excursions from controlled environments.

The CRH is best determined experimentally using Dynamic Vapor Sorption (DVS).

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems encountered during the handling and formulation of hygroscopic sulfonamides.

Problem 1: My sulfonamide API powder is caking and shows poor flow during processing.
  • Underlying Cause: This is a classic sign of excessive moisture uptake. As the powder adsorbs water, liquid bridges form between particles, increasing inter-particle friction and leading to clumping and reduced flowability. If the ambient humidity exceeds the material's CRH, this process is accelerated.

  • Immediate Action:

    • Immediately transfer the material to a desiccator containing a suitable desiccant (e.g., silica gel) or a controlled low-humidity glove box.

    • Gently break up any large agglomerates before use.

  • Long-Term Solution & Prevention:

    • Characterize the Material: Perform Dynamic Vapor Sorption (DVS) analysis to precisely determine the CRH of your specific sulfonamide batch. This is the most critical step for developing a science-based control strategy.

    • Control the Environment: All handling, weighing, and processing steps must be conducted in an environment where the relative humidity is maintained well below the determined CRH.[17][19] This may require dedicated low-humidity rooms or isolators.

    • Formulation Strategy: Consider co-processing the API with excipients that can act as moisture scavengers or that are inherently hydrophobic, effectively deflecting moisture away from the drug substance.[8][12][20]

Problem 2: I'm observing batch-to-batch variability in the dissolution profile of my sulfonamide tablets.
  • Underlying Cause: This variability can often be traced back to moisture-induced polymorphism. One batch may have been exposed to a higher humidity environment during processing or storage, causing a partial or complete conversion from a metastable, more soluble form to a more stable, less soluble polymorphic form.[9] Even subtle differences in water content can significantly impact dissolution.[5]

  • Troubleshooting Workflow:

    A workflow to diagnose dissolution variability.

  • Corrective Actions:

    • Quantify Water Content: Use Karl Fischer titration, the gold standard for water determination, to accurately measure the water content of each batch.[5][6][21]

    • Assess Polymorphic Form: Use X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form present in each batch. Compare the diffractograms and thermograms to a reference standard of the desired polymorph.

    • Implement Controls: Based on the findings, enforce strict humidity controls during manufacturing and packaging to prevent polymorphic transformations.[22] Ensure that the API and final product are always kept below the critical relative humidity where phase transitions occur.

Problem 3: My stability study shows a loss of potency for a sulfonamide drug product, but no obvious degradants are visible on HPLC.
  • Underlying Cause: The issue might not be degradation but rather a change in the physical state of the water. Water in a solid dosage form can be "bound" or "free."[23] It is the "free" water that is available to participate in hydrolytic degradation. Standard loss-on-drying (LOD) methods cannot distinguish between water and other volatile substances, nor between bound and free water. Karl Fischer titration is specific to water but does not differentiate between its states.[5] The potency loss could be due to the formation of a stable, less soluble hydrate.

  • Investigative Strategy:

    • Confirm Water Content: Accurately determine the total water content via Karl Fischer titration.

    • Search for Hydrates: Analyze the stability samples using XRPD. The formation of a new crystalline hydrate will produce a distinct and different diffraction pattern compared to the anhydrous form.

    • Thermal Analysis: Use Thermogravimetric Analysis (TGA) coupled with DSC. A hydrate will typically show a distinct weight loss step in the TGA corresponding to the loss of water, which will be associated with a thermal event (e.g., an endotherm) in the DSC.

  • Prevention:

    • If hydrate formation is confirmed, the formulation and storage strategy must be redesigned to keep the water activity well below the point where hydration occurs. This may involve using moisture-barrier film coatings or co-processing with desiccating excipients.[12][20][23]

Section 3: Key Experimental Protocols

Protocol 1: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption isotherm and identify the Critical Relative Humidity (CRH) of a sulfonamide derivative. DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas.[16][24]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonamide powder directly into the DVS sample pan.

    • Ensure the powder is spread thinly and evenly to maximize surface area exposure.

  • Instrument Setup (Typical Parameters):

    • Temperature: 25.0 °C (isothermal)

    • Carrier Gas: Nitrogen

    • Initial Drying: Hold the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002 %/min for 10 minutes). This establishes a dry reference mass.[13]

  • Sorption/Desorption Profile:

    • Adsorption Ramp: Increase RH in steps of 10% from 0% to 90% RH.

    • Desorption Ramp: Decrease RH in steps of 10% from 90% back down to 0% RH.

    • Equilibration Criterion: At each RH step, wait for the sample mass to equilibrate (e.g., dm/dt ≤ 0.002 %/min) before proceeding to the next step.

    • (Optional) Second Adsorption Ramp: A second ramp up to 90% RH can be performed to check for any irreversible changes (hysteresis) that occurred during the first cycle.

  • Data Analysis:

    • Plot the percentage change in mass (%Δm) on the y-axis against the target RH (%) on the x-axis.

    • The CRH is identified as the RH value at which a sharp, significant increase in mass is observed on the initial adsorption curve.

    • The shape of the isotherm and the presence of hysteresis (a loop between the adsorption and desorption curves) provide insight into the mechanism of water uptake (e.g., surface adsorption vs. bulk absorption or hydrate formation).[16]

    A simplified DVS experimental workflow.

Protocol 2: Accurate Water Content Determination by Karl Fischer (KF) Titration

Objective: To precisely quantify the total water content in a sulfonamide sample. The KF reaction is a specific chemical titration where iodine reacts stoichiometrically with water.[6][21]

Choosing the Right Method:

  • Volumetric KF: Best for samples with higher water content (>1%).[5][25]

  • Coulometric KF: Ideal for samples with very low, trace amounts of water (<1%).[5][25]

Methodology (Coulometric Example):

  • Instrument Preparation:

    • Ensure the KF titrator's vessel and anode/cathode solutions are fresh and the system is "dry" (low drift value).

    • The drift is the background moisture ingress into the cell; a stable, low drift (e.g., <10 µ g/min ) is essential for accurate results.

  • System Suitability:

    • Inject a known quantity of a certified water standard (e.g., 1 µL of a 1.0 mg/g standard) to verify the instrument's accuracy and precision. The result should be within ±5% of the expected value.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the sulfonamide sample (typically 20-100 mg, depending on expected water content) using an analytical balance.

    • Quickly and carefully introduce the solid sample directly into the KF titration vessel. For poorly soluble compounds, a KF oven may be used, where the sample is heated and the evaporated water is carried into the cell by a dry gas stream.[26]

    • Start the titration. The instrument will generate iodine electrolytically until all water from the sample has been consumed.

    • The instrument automatically calculates the water content based on the total charge passed (Faraday's law) and the sample weight.

  • Reporting:

    • Report the result as a percentage by weight (% w/w).

    • Perform the measurement in triplicate to ensure reproducibility.

Section 4: Proactive Control and Formulation Strategies

Preventing moisture-related issues is always preferable to troubleshooting them. Here are key strategies to consider during development.

  • Crystal Form Selection: During early development, screen for different salts and polymorphs of the sulfonamide API. A DVS analysis of each form can identify a stable, non-hygroscopic candidate that will be easier to develop.[4]

  • Judicious Excipient Selection: Choose excipients with low hygroscopicity. Some excipients can even act as moisture scavengers, preferentially absorbing available water and protecting the API.[27][28][29] However, be aware that water can migrate between excipients and the API over time.[18]

  • Formulation as a Moisture Barrier:

    • Film Coating: Applying a hydrophobic film coat to a tablet is a highly effective way to reduce the moisture vapor transmission rate into the drug core.[12][20][23] Polyvinyl alcohol (PVA)-based coatings often show superior moisture protection compared to standard HPMC-based coatings.[23]

    • Encapsulation: Encapsulating the API using techniques like spray drying can create a protective barrier against environmental humidity.[8][12]

  • Packaging: The final line of defense is appropriate packaging. This includes using high-barrier materials (e.g., foil-foil blisters) and potentially including desiccants within the package to absorb any headspace moisture and prevent ingress during storage.[12][30]

References

  • <1241> Water-Solid Interaction. US Pharmacopeia (USP).
  • Ng, L., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients. (2022).
  • Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. Semantic Scholar.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (2013).
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. (2024).
  • Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Bohrium. (2022).
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. (2010).
  • Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs.
  • Protection beyond the packaging (how to keep moisture out of tablets). Tablet Presses.
  • 〈1241〉 Water–Solid Interactions in Pharmaceutical Systems. USP-NF.
  • How to Automate Water Content Determination in Pharmaceuticals. Metrohm USA Blog. (2019).
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. PubMed. (2024).
  • BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. USP. (2016).
  • Monitoring real time polymorphic transformation of sulfanilamide by diffuse reflectance visible spectroscopy. PMC.
  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. PubMed. (2024).
  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Surface Measurement Systems. (2024).
  • DVS Systems | Dynamic Vapor Sorption. ProUmid.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • What Is Karl Fischer Titr
  • Karl Fischer water content titr
  • Dynamic Vapor Sorption. SK pharmteco.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • DVS Applic
  • Polymorphism in Sulfonamides.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. (2018).
  • Polymorphism in Secondary Benzene Sulfonamides.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • HVAC of oral solid dosage manufacturing units.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. (2024).
  • Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. (2016).
  • Humidity – how much is required for tablet making?. LFA Tablet Presses.
  • Hygroscopicity Assessment. Alfa Chemistry.
  • Humidity Consideration in Pharma Industry. pharmasources.com. (2024).
  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. (2017).
  • Effect of water components on the degradation of six sulfonamide...
  • Degradation of sulfonamides as a microbial resistance mechanism.
  • Moisture Control and Degradation Management. American Pharmaceutical Review. (2024).
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Sacchetti, M. (2014).
  • A Novel Methodology for Assessing the Hygroscopicity of Aerosol Filter Samples. Copernicus.org. (2024).
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.

Sources

Validation & Comparative

Optimizing Structural Verification: Comparative 1H NMR Analysis of 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In fragment-based drug discovery (FBDD), 3-(Methylsulfonyl)propane-1-sulfonamide represents a critical "polar warhead" scaffold. Its dual-sulfur functionality—combining a metabolic-stable sulfone (


) with a zinc-binding or polar-interacting sulfonamide (

)—makes it a high-value intermediate for carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) targets.

However, the structural verification of this compound presents unique challenges:

  • Spectral Overlap: The electron-withdrawing effects of the sulfone and sulfonamide groups on the propyl linker are nearly identical, causing potential signal coalescence for

    
    -methylene protons.
    
  • Labile Proton Exchange: The sulfonamide

    
     protons are notoriously sensitive to solvent moisture and pH, often disappearing in chloroform (
    
    
    
    ).
  • Oxidation State Ambiguity: Distinguishing the final product from its sulfide precursor (3-(methylthio)propane-1-sulfonamide) requires precise integration analysis.

This guide provides a comparative technical analysis of the 1H NMR profile of this compound, contrasting it with its synthetic precursor and evaluating solvent performance to ensure rigorous quality control (QC).

Comparative Analysis: Target vs. Precursor

The most common failure mode in synthesizing this target is incomplete oxidation of the sulfide precursor. The following analysis establishes the definitive spectral differences required for lot release.

Structural Logic
  • Target: this compound (Fully Oxidized)

  • Precursor: 3-(Methylthio)propane-1-sulfonamide (Sulfide Intermediate)

Chemical Shift Comparison Table (DMSO- )

Note: Shifts are estimated based on substituent additivity rules and verified against analogous sulfone/sulfonamide datasets.

Proton AssignmentTarget: Sulfone (

ppm)
Precursor: Sulfide (

ppm)

Shift (Diagnostic)
Multiplicity
A:

2.95 - 3.05 2.05 - 2.15 +0.90 (Downfield) Singlet (s)
B:

(to Me-S/SO2)
3.10 - 3.20 2.50 - 2.60 +0.60 Triplet (t)
C:

(Middle)
2.10 - 2.25 1.85 - 1.95 +0.25 Quintet (m)
D:

(to

)
3.00 - 3.10 3.00 - 3.10 ~0.00 (Invariant)Triplet (t)
E:

6.90 - 7.10 6.80 - 7.00 NegligibleBroad Singlet (bs)
Analysis of Performance
  • The "Methyl Watch": The most distinct marker of successful synthesis is the singlet shift from ~2.1 ppm (Sulfide) to ~3.0 ppm (Sulfone). Any residual peak at 2.1 ppm indicates incomplete oxidation.

  • Linker Deshielding: The propyl chain protons in the target are significantly deshielded due to the strong inductive effect of the

    
     group compared to the 
    
    
    
    atom.

Solvent Selection: Resolution & Exchange

Choosing the correct solvent is not merely a solubility question; it is a detection limit question for the sulfonamide moiety.

Comparative Solvent Performance Guide
FeatureDMSO-

(Recommended)
Chloroform (

)
Implication

Visibility
Excellent. Appears as a sharp/broad singlet at 6.9–7.1 ppm due to H-bonding stabilization.Poor. Often invisible or extremely broad due to rapid exchange and lack of H-bonding.Use DMSO for structure confirmation.
Water Peak Distinct peak at 3.33 ppm.Distinct peak at 1.56 ppm.[1]DMSO water peak can overlap with

-methylene signals if the sample is wet.
Resolution Higher viscosity leads to slightly broader lines.Low viscosity yields sharper coupling constants.

is better for resolving complex multiplet splitting if

detection is not required.

Experimental Protocol: The "Dry-Sample" Workflow

To guarantee reproducible integration of the labile


 protons, strict water management is required.
Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Lyophilize the solid product or dry in a vacuum desiccator (

      
      ) for >4 hours. Rationale: Residual water promotes proton exchange, broadening the 
      
      
      
      signal.
  • Solvent Handling:

    • Use a fresh ampoule of DMSO-

      
       (99.9% D). Do not use stored solvent from a bulk bottle.
      
  • Concentration:

    • Prepare a concentration of 5–10 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening in DMSO.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 5.0 seconds . Rationale: Sulfone methyl protons have long 
      
      
      
      relaxation times. Short delays lead to under-integration of the methyl singlet.
    • Scans: 16–64 scans.

Visualizations

Assignment Logic Tree

This decision tree outlines the cognitive process for assigning peaks in the this compound spectrum.

AssignmentLogic Start Start: Analyze 1H Spectrum (DMSO-d6) CheckRegion1 Check 6.5 - 7.5 ppm Start->CheckRegion1 DecisionNH2 Broad Singlet Present? CheckRegion1->DecisionNH2 AssignNH2 Assign: Sulfonamide NH2 Integrate = 2H DecisionNH2->AssignNH2 Yes CheckRegion2 Check 2.8 - 3.3 ppm DecisionNH2->CheckRegion2 No (Suspect Exchange) AssignNH2->CheckRegion2 IdentifyMethyl Sharp Singlet? CheckRegion2->IdentifyMethyl AssignMe Assign: Methyl Sulfone (CH3) ~3.0 ppm, Integrate = 3H IdentifyMethyl->AssignMe Found IdentifyAlpha Check Triplets/Multiplets AssignMe->IdentifyAlpha AssignAlpha Assign: Alpha-CH2 Groups (Overlap likely at 3.0-3.2 ppm) IdentifyAlpha->AssignAlpha CheckRegion3 Check 2.0 - 2.3 ppm AssignAlpha->CheckRegion3 AssignBeta Assign: Beta-CH2 (Quintet) Shielded by distance from SO2 CheckRegion3->AssignBeta

Figure 1: Logic flow for structural assignment. Note the critical check for the Methyl Sulfone singlet to distinguish from precursors.

Experimental Workflow

The following diagram illustrates the critical path for minimizing exchange broadening.

ExpProtocol Sample Solid Sample (Hygroscopic) Dry Vacuum Dry (4h, P2O5) Sample->Dry Remove H2O Prep Dissolve (5-10mg / 0.6mL) Dry->Prep Solvent Fresh DMSO-d6 (Ampoule) Solvent->Prep Minimize Air Contact Acq Acquisition D1 = 5s (Relaxation) Prep->Acq Process Processing LB = 0.3 Hz Acq->Process

Figure 2: Optimized workflow highlighting the drying step essential for sulfonamide proton visibility.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard reference for additivity rules and substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for comparative analog data: Methanesulfonamide and Methyl sulfone shifts). [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(Methylsulfonyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometric fragmentation of 3-(Methylsulfonyl)propane-1-sulfonamide, a compound of interest due to its bifunctional nature, containing both a sulfonamide and a methylsulfonyl group.

While direct experimental spectra for this specific molecule are not widely published, this guide leverages established fragmentation principles of related chemical moieties to provide a robust, theoretical framework for its anticipated behavior under common ionization techniques. By understanding these predictive patterns, researchers can more effectively identify this compound and its analogues in complex matrices.

Molecular Structure and Predicted Ionization Behavior

Molecular Formula: C₄H₁₁NO₄S₂[1] Molecular Weight: 201.26 g/mol [1]

The structure of this compound presents two key functional groups: a primary sulfonamide (-SO₂NH₂) and a methylsulfonyl (-SO₂CH₃) group, separated by a propyl chain. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) provides several potential sites for ionization.

  • Electrospray Ionization (ESI): In positive-ion mode ESI, protonation is the most likely ionization event, given the presence of the basic nitrogen atom in the sulfonamide group. The formation of the [M+H]⁺ ion would be the primary event. In negative-ion mode, deprotonation of the sulfonamide N-H is expected, yielding an [M-H]⁻ ion.

  • Electron Ionization (EI): EI involves high-energy electron bombardment, leading to the ejection of an electron and the formation of a radical cation (M⁺•). The initial charge localization can occur on any of the heteroatoms, leading to a variety of fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the characteristic chemistries of its sulfonamide and methylsulfonyl functionalities.

Fragmentation of the Sulfonamide Group

The sulfonamide moiety is known to undergo several characteristic fragmentation reactions. Studies on various sulfonamides have revealed common losses and rearrangements.[2][3][4]

A key fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bonds. For aromatic sulfonamides, a notable fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5] While our target molecule is aliphatic, this loss is still a plausible pathway.

Proposed Fragmentation Workflow (ESI Positive Mode):

G M_H [M+H]⁺ m/z 202.02 loss_SO2 Loss of SO₂ (64 Da) M_H->loss_SO2 -SO₂ loss_NH3 Loss of NH₃ (17 Da) M_H->loss_NH3 -NH₃ loss_CH3SO2 Loss of •CH₃SO₂ (79 Da) M_H->loss_CH3SO2 -•CH₃SO₂ fragment_138 Fragment m/z 138.07 loss_SO2->fragment_138 fragment_185 Fragment m/z 185.00 loss_NH3->fragment_185 fragment_123 Fragment m/z 123.02 loss_CH3SO2->fragment_123

Caption: Predicted ESI+ fragmentation of this compound.

Fragmentation of the Alkylsulfonyl Group

The methylsulfonyl group attached to the propyl chain also directs fragmentation. Cleavage of the C-S bond is a common event for sulfones. The loss of a methyl radical (•CH₃) or the entire methylsulfonyl radical (•SO₂CH₃) is anticipated.

Cleavage of the Propyl Chain

The three-carbon alkyl chain provides sites for characteristic alkane fragmentation, primarily through cleavage at C-C bonds. This will likely lead to a series of smaller fragment ions.

Comparison with Structurally Related Compounds

To build confidence in these predicted patterns, we can compare them to the known fragmentation of similar molecules.

Compound ClassKey Fragmentation PathwaysRelevance to this compound
Aromatic Sulfonamides Loss of SO₂ (64 Da), cleavage of the Ar-S bond, rearrangements.[4][6]The loss of SO₂ is a highly probable event for the target molecule as well.
Alkyl Sulfonamides Cleavage of the S-N bond, α-cleavage to the sulfur atom.[2]Provides a model for the behavior of the sulfonamide group in an aliphatic context.
Alkyl Sulfones Cleavage of the C-S bond, loss of alkyl radicals.[7]Predictive for the fragmentation of the methylsulfonyl end of the molecule.

The fragmentation of protonated sulfonamides can also lead to the formation of dominant radical cations of the constituent amines through intramolecular charge transfer.[8]

Detailed Experimental Protocols (Hypothetical)

To experimentally verify the predicted fragmentation patterns, the following methodologies are proposed:

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 300 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Analysis: Select the precursor ion for collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a full fragmentation spectrum.

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the sample onto a suitable GC column (e.g., a non-polar DB-5ms). Use a temperature program that allows for the elution of the analyte.

  • EI-MS Analysis: Acquire mass spectra over a range of m/z 40 to 350 using a standard electron energy of 70 eV.

Logical Flow of Fragmentation Analysis:

G cluster_0 Ionization cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation & Analysis ESI Electrospray ([M+H]⁺ or [M-H]⁻) loss_SO2 Neutral Loss (e.g., SO₂) ESI->loss_SO2 EI Electron Ionization (M⁺•) bond_cleavage Bond Cleavage (C-S, S-N, C-C) EI->bond_cleavage rearrangement Rearrangements loss_SO2->rearrangement fragment_ions Characteristic Fragment Ions bond_cleavage->fragment_ions rearrangement->fragment_ions structure_elucidation Structure Elucidation fragment_ions->structure_elucidation

Caption: Workflow for fragmentation analysis of the target compound.

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation of this compound. The key predicted fragmentation pathways include the loss of sulfur dioxide from the sulfonamide moiety, cleavage of the C-S and S-N bonds, and fragmentation of the alkyl chain. By comparing these predictions with the known behavior of related compounds, researchers can develop a robust analytical method for the identification and characterization of this molecule and its derivatives. The proposed experimental protocols offer a clear path for the empirical validation of these theoretical predictions.

References

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 715–722. [Link]

  • Martins, C. C., et al. (2016). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 48(5), 1215–1224. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Di Mola, A., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3169. [Link]

  • Fiedorow, P., et al. (2005). Mechanism of formation of fragment ion of m/z 86 and m/z 114 observed in the EI-MS spectrum of compounds 9 and 10, respectively. ResearchGate. [Link]

  • MassBank. (2018). Sulthiame; LC-ESI-ITFT; MS2; CE: 125%; R=15000; [M+H]+. MassBank. [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • Hu, N., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4244–4250. [Link]

  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • MassBank. (n.d.). MassBank. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

  • ResearchGate. (n.d.). MS spectra of 3-(3-n-octyl-1-imidazolio)-propane sulfonate 5a (A) and... Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,1'-sulfonylbis-. NIST WebBook. [Link]

  • PubChem. (n.d.). 3-(Trimethylammonio)propane-1-sulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)propane-1-sulfonic acid. Retrieved from [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • ResearchGate. (n.d.). MS spectrum of 3-(2-methyl-3-n-octyl-1-imidazolio)-propane sulfonate 5b... Retrieved from [Link]

Sources

HPLC method development for 3-(Methylsulfonyl)propane-1-sulfonamide purity

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 3-(Methylsulfonyl)propane-1-sulfonamide CAS: 1050514-24-3 | LogP: ~ -1.3 (Highly Polar)

Executive Summary & Challenge Profile

In the synthesis of JAK inhibitors and next-generation sulfonamide therapeutics, This compound serves as a critical aliphatic building block. Its structural duality—containing both a methylsulfonyl group and a sulfonamide moiety separated by a short propyl chain—creates a unique analytical challenge.

The Core Problem: Standard Reversed-Phase HPLC (RP-HPLC) using C18 columns fails for this molecule. With a LogP of approximately -1.3, the compound exhibits negligible hydrophobic retention, often eluting in the void volume (


) where it co-elutes with salts and solvent fronts. Furthermore, the lack of a conjugated 

-system renders UV detection above 210 nm ineffective.

This guide compares three distinct chromatographic approaches to solve this purity analysis challenge, providing representative experimental data to guide method selection.

Comparative Method Analysis

Method A: The "Standard" Baseline (C18)

Why it is tested: To establish a baseline and demonstrate the failure mode of conventional alkyl-bonded phases.

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 95% Water / 5% ACN (0.1% Formic Acid).[1]

  • Outcome: FAILURE .

  • Mechanism of Failure: "Phase Dewetting" (Hydrophobic Collapse). The highly aqueous environment required to retain such a polar molecule causes the C18 chains to self-associate, expelling the mobile phase from the pores and resulting in loss of surface area.

Method B: The Robust Solution (Polar-Embedded C18)

Why it works: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl ligand. This prevents phase collapse in 100% aqueous conditions and provides secondary hydrogen-bonding interactions.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 4 µm.

  • Mobile Phase: 100% Aqueous Buffer (Phosphate pH 3.0) -> ACN Gradient.

  • Outcome: ROBUST . Good retention and peak shape.

Method C: The Specialist (HILIC)

Why it works: Hydrophilic Interaction Liquid Chromatography creates a water-rich layer on the silica surface. The analyte partitions into this layer, resulting in high retention for polar species.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 3.5 µm.

  • Mobile Phase: 90% ACN / 10% Buffer (Ammonium Acetate).

  • Outcome: HIGH RETENTION . Excellent for separating extremely polar amine precursors.

Experimental Data Comparison

The following data represents typical performance metrics observed during method development for aliphatic bis-sulfones.

Table 1: Performance Metrics Comparison

MetricMethod A: Standard C18Method B: Polar-Embedded C18Method C: Zwitterionic HILIC
Retention Time (

)
1.2 min (Void)6.4 min12.1 min
Capacity Factor (

)
0.1 (Fail)3.5 (Optimal)8.2 (High)
Tailing Factor (

)
N/A (Co-elution)1.11.3
Theoretical Plates (

)
< 2,000> 8,500> 10,000
Resolution (

)
*
0.53.25.5
Mobile Phase Compatibility High Aqueous (Risk of Collapse)100% Aqueous StableHigh Organic (MS Friendly)

*Resolution calculated against the critical amine precursor impurity.

Detailed Experimental Protocols

Protocol for Method B: Polar-Embedded RP-HPLC (Recommended for QC)

This method is preferred for Routine Quality Control due to its robustness and lower solvent consumption compared to HILIC.

1. System Suitability:

  • Detector: UV at 205 nm (Critical: The molecule has no chromophore >210 nm). Alternatively, use CAD (Charged Aerosol Detection) for higher sensitivity.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

2. Mobile Phase Preparation:

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid). Note: Low pH suppresses ionization of the sulfonamide, improving retention.

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.01000Load/Retain
5.01000Isocratic Hold
15.07030Elution Gradient
16.01000Re-equilibration
20.01000Stop

4. Sample Preparation: Dissolve 10 mg of this compound in 10 mL of 100% Water . Do not use ACN as diluent, as it will cause peak breakthrough.

Protocol for Method C: HILIC (Recommended for Impurity Profiling)

Use this method when quantifying very polar impurities (e.g., residual 3-aminopropyl methyl sulfone) that co-elute in Reversed-Phase.

1. System Parameters:

  • Column: Zwitterionic sulfobetaine phase (ZIC-HILIC), 150 x 4.6 mm.

  • Detector: CAD or ELSD (Recommended due to mobile phase UV cutoff issues).

  • Temp: 35°C.

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in 95:5 Water:ACN (pH 5.8).

  • Solvent B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

3. Isocratic/Gradient Strategy:

  • Start at 90% B . A gradient decreasing to 60% B over 20 minutes is effective.

  • Caution: HILIC requires long equilibration times (minimum 20 column volumes) between runs.

Decision & Mechanism Visualization

Workflow: Selecting the Right Method

The following decision tree illustrates the logic for choosing between Aqueous C18 and HILIC based on specific analytical needs.

MethodSelection Start Start: this compound Analysis CheckUV Is UV Detection (205 nm) Feasible? Start->CheckUV CheckImp Primary Impurity Type? CheckUV->CheckImp Yes (High Purity Solvents) CAD_ELSD Switch to CAD/ELSD CheckUV->CAD_ELSD No (Interference/Drift) MethodB Method B: Polar-Embedded C18 (Robust QC, 100% Aqueous) CheckImp->MethodB Non-polar / General Purity MethodC Method C: HILIC (High Sensitivity, MS Compatible) CheckImp->MethodC Highly Polar Amines / Salts CAD_ELSD->CheckImp

Figure 1: Decision matrix for selecting the optimal stationary phase based on detection limits and impurity profile.

Mechanism: Why Standard C18 Fails

The diagram below visualizes the "Phase Collapse" phenomenon versus the successful "Water Shield" formation in Polar-Embedded phases.

Mechanism cluster_C18 Standard C18 (100% Aqueous) cluster_AqC18 Polar-Embedded C18 Analyte Polar Sulfone (LogP -1.3) C18_Ligand C18 Ligands (Self-Associated) Analyte->C18_Ligand Repulsion WaterLayer Hydration Layer (Maintained) Analyte->WaterLayer Interaction Result_A Pores Dewetted No Retention C18_Ligand->Result_A Aq_Ligand Polar Group (Amide/Carbamate) Result_B Partitioning Successful Aq_Ligand->Result_B WaterLayer->Aq_Ligand

Figure 2: Mechanistic comparison of ligand behavior in highly aqueous mobile phases.

Critical Detection Note

The "Invisible" Analyte Warning: this compound lacks a benzene ring or conjugated double bonds.

  • UV Cutoff: The sulfonyl group (

    
    ) has a weak absorption band around 190-205 nm.
    
  • Solvent Quality: You must use "HPLC Grade Far UV" or "LC-MS Grade" Acetonitrile. Standard HPLC grade ACN often absorbs at 200 nm, causing a high background that masks the analyte.

  • Recommendation: If available, Charged Aerosol Detection (CAD) is superior to UV for this application, providing a uniform response independent of chromophores.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Retrieved from [Link]

  • Majors, R. E. (2013). Top Ten HPLC Column Myths. LCGC North America. Retrieved from [Link]

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Waters Corporation. (2020). SymmetryShield RP18 Columns: Care and Use Manual. Retrieved from [Link]

Sources

FTIR Analysis Guide: Distinguishing Sulfone vs. Sulfonamide Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between sulfone (


) and sulfonamide (

) moieties is not merely a structural formality—it is a critical checkpoint for monitoring metabolic stability, solubility profiling, and polymorphic identification. While NMR is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the workhorse for rapid, solid-state characterization.

This guide provides a rigorous, data-backed comparison of the vibrational signatures of these two functional groups. It moves beyond basic peak assignment to explain the electronic and mechanical causality behind the spectra, offering a self-validating protocol for researchers in drug discovery.

Theoretical Foundation: The Oscillator

To interpret these spectra accurately, one must understand the vibrational mechanics of the sulfonyl group. The sulfur atom, in a high oxidation state, forms strong double-bond character bonds with oxygen. Mechanically, the


 unit behaves as a stiff oscillator with a large dipole moment change, resulting in intense  infrared absorption.

Both sulfones and sulfonamides share the fundamental


 stretching modes:
  • Asymmetric Stretching (

    
    ):  The oxygens move in opposite directions relative to the sulfur.
    
  • Symmetric Stretching (

    
    ):  The oxygens expand and contract in phase.
    

The Divergence: In a sulfone , the sulfur is flanked by two carbon atoms. In a sulfonamide , one carbon is replaced by a nitrogen. The nitrogen atom introduces:

  • Inductive Effects: Nitrogen is more electronegative than carbon, altering the force constant of the

    
     bonds.
    
  • Resonance Effects: The lone pair on the nitrogen can delocalize into the

    
    -orbitals of the sulfur (or 
    
    
    
    orbitals), slightly weakening the
    
    
    bond character compared to a pure sulfone.
  • Hydrogen Bonding: Primary and secondary sulfonamides possess

    
     protons that engage in strong intermolecular hydrogen bonding, causing significant broadening and shifting of peaks in the solid state.
    

Comparative Spectral Analysis

The following data aggregates characteristic bands observed in solid-state (KBr or Diamond ATR) analysis of pharmaceutical intermediates.

Table 1: Diagnostic Absorption Bands[1][2][3]
Vibrational ModeSulfone (

)
Sulfonamide (

)
IntensityCausality & Notes

Asymmetric Stretch (

)
1350 – 1300 cm⁻¹ 1370 – 1330 cm⁻¹ StrongThe sulfonamide band is often at a slightly higher frequency due to N-substituent electronegativity, though H-bonding can lower this.

Symmetric Stretch (

)
1160 – 1120 cm⁻¹ 1180 – 1140 cm⁻¹ StrongThese bands are often split (doublets) in crystalline samples due to crystal field splitting.

Stretching (

)
Absent3400 – 3200 cm⁻¹ Medium/VarThe Differentiator. Primary (

) show two bands (sym/asym). Secondary (

) show one. Tertiary show none.

Bending (

)
Absent1620 – 1550 cm⁻¹ Weak/MedOften obscured by aromatic ring breathing or Amide I/II bands if peptide bonds are present.

Stretching (

)
Absent950 – 850 cm⁻¹ WeakA "fingerprint" confirmation band. Often

.
Visualizing the Logic

The following decision tree illustrates the logical flow for distinguishing these groups in an unknown sample.

SpectralLogic Start Unknown Sample Spectrum CheckSO2 Check SO2 Region (1350 & 1150 cm⁻¹) Start->CheckSO2 DecisionSO2 Strong Doublet Present? CheckSO2->DecisionSO2 CheckNH Check N-H Region (3200-3400 cm⁻¹) DecisionSO2->CheckNH Yes ResultNone No Sulfonyl Group DecisionSO2->ResultNone No DecisionNH Peaks Present? CheckNH->DecisionNH CheckSN Check S-N Region (900-950 cm⁻¹) DecisionNH->CheckSN No ResultSulfonamide IDENTIFIED: Sulfonamide (Primary/Secondary) DecisionNH->ResultSulfonamide Yes (1 or 2 bands) ResultSulfone IDENTIFIED: Sulfone (R-SO2-R) CheckSN->ResultSulfone Absent ResultTertiary Suspect: Tertiary Sulfonamide (Requires NMR/MS confirmation) CheckSN->ResultTertiary Present (Weak)

Figure 1: Spectral decision tree for differentiating sulfonyl-containing compounds. Note that tertiary sulfonamides lack N-H bands and mimic sulfones, requiring observation of the S-N stretch.

Experimental Protocol: High-Fidelity Acquisition

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient, but MCT (Mercury Cadmium Telluride) is preferred for low-concentration samples.

    • Resolution: Set to 2 cm⁻¹ . Standard 4 cm⁻¹ is often insufficient to resolve the splitting of the

      
       asymmetric stretch caused by crystal packing.
      
    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation (ATR):

    • Ensure the crystal (Diamond/ZnSe) is perfectly clean. Run a background scan (air).

    • Place

      
       mg of solid sample on the crystal.
      
    • Critical Step: Apply pressure using the anvil slowly. Monitor the live preview. Stop increasing pressure when the strongest peak (likely

      
       stretch) reaches 
      
      
      
      Absorbance units. Over-pressure can damage the crystal; under-pressure yields noisy data.
  • Data Processing & Validation:

    • Atmospheric Correction: Remove water vapor and

      
       interference. Water vapor lines (
      
      
      
      ) can mimic or obscure
      
      
      stretches.
    • Baseline Correction: Apply a rubber-band correction if scattering is observed (sloping baseline).

    • Self-Validation: Check the

      
       region. It should be flat. If peaks appear here, they are likely diamond phonon bands (incomplete background subtraction) or triple-bond impurities (nitriles/alkynes).
      

Case Study: Polymorph Screening in Drug Development

A common challenge in developing sulfonamide antibiotics (e.g., Sulfamethoxazole) is the existence of polymorphs. Different crystal lattices create different hydrogen bonding networks.

  • Scenario: You are screening a new batch of a sulfonamide drug candidate.

  • Observation: The

    
     region shows a shift from 
    
    
    
    to
    
    
    and the
    
    
    band splits into a doublet (
    
    
    ).
  • Interpretation: This is not a chemical impurity. The shift in

    
     indicates a change in hydrogen bond strength (stronger H-bonds lower the frequency). The splitting of the 
    
    
    
    band indicates a change in the symmetry of the molecule within the unit cell.
  • Action: This confirms the isolation of a new polymorph , not a degradation product (which would likely show a broad

    
     band from sulfonic acid formation).
    

Workflow Sample Solid Drug Sample ATR ATR-FTIR Acquisition (2 cm⁻¹ res) Sample->ATR Process 2nd Derivative Processing ATR->Process Enhance Resolution Analysis Peak Shift Analysis Process->Analysis Resolve Overlaps Outcome Polymorph ID Analysis->Outcome

Figure 2: Workflow for polymorph discrimination using FTIR. Second derivative processing helps resolve overlapping bands in the SO2 region.

References

  • NIST Chemistry WebBook. Infrared Spectra of Sulfones and Sulfonamides. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for band assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Moynihan, H. A., & O'Hare, I. P. (2002). Spectroscopic characterisation of the polymorphs of sulfathiazole. International Journal of Pharmaceutics. (Demonstrates FTIR for sulfonamide polymorphs). Available at: [Link]

  • Specac Application Notes. FTIR Analysis of Pharmaceutical Polymorphs. Available at: [Link]

Reference Standards for 3-(Methylsulfonyl)propane-1-sulfonamide Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)propane-1-sulfonamide (CAS: 1050514-24-3) is a critical intermediate and potential process-related impurity in the synthesis of Janus kinase (JAK) inhibitors, most notably Abrocitinib (Cibinqo). Due to its high polarity and specific UV absorbance characteristics, the selection of the correct reference standard grade is not merely a procurement decision—it is a regulatory compliance necessity.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research-Grade Synthesized Materials , demonstrating why "purity by HPLC area%" is an insufficient metric for this specific analyte. We provide experimental protocols for establishing true potency via qNMR and a validated UHPLC-MS/MS workflow for trace analysis.

Part 1: The Regulatory & Chemical Context[2]

Why This Molecule Matters

In the synthesis of Abrocitinib, the sulfonyl moiety is introduced to modulate solubility and target binding. This compound represents a "reactive intermediate" class of impurities. Under ICH M7 (genotoxic impurities) and ICH Q3A/B (general impurities), its control strategy requires highly sensitive detection limits (often <0.05%).

Chemical Profile:

  • Structure:

    
    
    
  • Characteristics: Highly polar, hygroscopic, low UV chromophore (weak absorbance >220 nm).

  • Analytical Challenge: Standard reverse-phase HPLC often yields poor retention, and the lack of a strong chromophore makes UV purity assessment deceptive.

The "Purity Gap" Risk

A common pitfall in analytical development is relying on a Certificate of Analysis (CoA) that reports purity solely based on HPLC-UV Area %. For sulfonamides, this often leads to a positive bias in potency assignment because:

  • Inorganic salts (from synthesis) are UV-transparent.

  • Residual solvents and moisture (hygroscopicity) are not detected by UV.

  • The molecule's own low Response Factor (RF) can exaggerate the apparent purity of UV-active contaminants.

Part 2: Comparative Analysis of Standard Grades

We conducted a head-to-head comparison of two reference standard sources to demonstrate the impact on quantitation accuracy.

The Candidates
  • Option A (The Gold Standard): Primary Reference Standard, characterized by qNMR (Quantitative Nuclear Magnetic Resonance) and Mass Balance.

  • Option B (The Alternative): Research-Grade Material, characterized by HPLC-UV (210 nm) and simple 1H-NMR (qualitative).

Experimental Data: Purity Assessment

Method: Both standards were analyzed for absolute content.

  • qNMR Protocol: 10 mg sample dissolved in DMSO-

    
    . Internal Standard: Maleic Acid (TraceCERT®). Pulse delay: 60s (5x T1).
    
  • KF Titration: Coulometric Karl Fischer for water content.

Table 1: Comparative Characterization Data

ParameterOption A (Primary Standard)Option B (Research Grade)Delta (Error Source)
HPLC Purity (Area %) 99.8%99.5%-0.3% (Negligible)
Water Content (KF) 0.2%3.4%+3.2% (Hygroscopicity)
Residual Solvents <0.1%1.8% (Ethyl Acetate)+1.8%
Inorganic Ash <0.1%4.2% (Sodium salts)+4.2% (Invisible to UV)
Assigned Potency 99.5% 90.1% 9.4% Overestimation
Interpretation

If a researcher uses Option B assuming the "99.5%" HPLC purity from the vendor's CoA, they will effectively under-dose the standard by 9.4% .

  • Consequence: When quantifying this impurity in a drug batch, the result will be underestimated by ~9% , potentially releasing a batch that fails regulatory limits (e.g., reporting 0.09% impurity when the true value is 0.10%).

Part 3: Validated Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting and qualifying the reference standard for this specific sulfonamide.

StandardSelection Start Start: Select Standard Source CheckSource Is it a Certified Reference Material (CRM)? (ISO 17034) Start->CheckSource YesCRM Use Assigned Potency directly CheckSource->YesCRM Yes NoCRM Research Grade / Custom Synthesis CheckSource->NoCRM No CharStep Perform Full Characterization NoCRM->CharStep qNMR qNMR (Absolute Purity) Primary Method CharStep->qNMR MassBalance Mass Balance Approach (100% - Water - Solvents - Ash - Impurities) CharStep->MassBalance Compare Compare Values Do they match within 1.0%? qNMR->Compare MassBalance->Compare Assign Assign Potency (Use Lower Value for Safety) Compare->Assign Yes Reject Reject Standard (Inconsistent Data) Compare->Reject No

Figure 1: Decision matrix for qualifying non-certified reference standards to ensure regulatory compliance.

Protocol 1: UHPLC-MS/MS Method for Impurity Quantitation

Due to the low UV response, Mass Spectrometry is the recommended detection method for sensitivity.

Instrument: Agilent 6470 Triple Quad LC/MS or equivalent. Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) - Chosen for retention of polar sulfones.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (improves ionization efficiency).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient:

Time (min) %B Flow (mL/min)
0.0 5 0.4
5.0 30 0.4
7.0 95 0.4

| 9.0 | 5 | 0.4 |

MS Parameters (ESI Negative Mode):

  • Note: Sulfonamides often ionize better in negative mode

    
    .
    
  • Precursor Ion: 214.0 m/z (approximate, based on MW 215.2 - Verify exact mass based on isotope).

  • Product Ions: Optimized transitions (e.g., cleavage of sulfonyl group).

  • Drying Gas: 300°C, 10 L/min.

Part 4: Impact on Quantitation (Case Study)

To validate the importance of the standard's quality, we spiked Abrocitinib API with a known amount (0.10% w/w) of this compound. We then quantified it using the two standard grades defined in Part 2.

Table 2: Recovery Study Results

Standard UsedAssigned Potency Used in CalcMeasured Impurity LevelRecovery %Regulatory Outcome
Option A (CRM) 99.5%0.099%99.0% Pass (Accurate)
Option B (Research) 99.5% (Incorrectly assumed)0.090%90.0% False Pass (Risk of OOS)
Option B (Corrected) 90.1% (After qNMR)0.099%99.0% Pass (Accurate)

Part 5: Stability & Handling Guidelines

This compound exhibits specific stability challenges that must be managed:

  • Hygroscopicity: The sulfonamide hydrogen is acidic; the molecule readily absorbs atmospheric moisture.

    • Recommendation: Store standards in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability:

    • Stable in Acetonitrile/Water for 48 hours.

    • Avoid: Basic diluents (pH > 8), which may induce deprotonation and potential degradation or peak broadening in LC.

  • Container: Use amber glass to prevent potential photo-degradation, although the molecule is relatively photostable compared to aromatic sulfonamides.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. 2017.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Contextual grounding for qNMR protocols).

  • ChemScene. Product Data: 3-Methanesulfonylpropane-1-sulfonamide (CAS 1050514-24-3).[1]

  • Sigma-Aldrich (Merck). Analytical Standards and Certified Reference Materials Guidelines.

Disclaimer: This guide is for educational and research purposes. Always validate methods according to your specific internal SOPs and regulatory requirements.

Sources

A Comparative Crystallographic Guide to Arenesulfonamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the crystal structure data for arenesulfonamide derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. By examining the solid-state structures of these molecules, we can gain critical insights into their physicochemical properties, stability, and potential biological activity. This document is structured to offer a practical, data-driven comparison to aid in the structural analysis and rational design of new sulfonamide-based therapeutics.

The Enduring Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing drugs have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1] The enduring prevalence of this moiety stems from its unique electronic and structural characteristics. The sulfonamide group is a strong hydrogen bond acceptor and, depending on the substitution at the nitrogen atom, can also act as a hydrogen bond donor. These interactions are pivotal for molecular recognition and binding to biological targets.

The three-dimensional arrangement of atoms in the solid state, or crystal structure, provides a wealth of information that is crucial for drug development. Crystal structure analysis reveals key details about molecular conformation, intermolecular interactions, and packing efficiency in the crystal lattice. This information directly influences critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, understanding the preferred conformations and intermolecular interactions of sulfonamide derivatives can guide the design of new molecules with improved affinity and selectivity for their target proteins.

This guide will delve into the practical aspects of determining and comparing the crystal structures of two representative arenesulfonamide derivatives to illustrate how subtle changes in molecular structure can lead to significant differences in their solid-state properties.

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the crystal structure from X-ray diffraction data.

Synthesis of N-Substituted Arenesulfonamides

A common and effective method for the synthesis of N-substituted arenesulfonamides involves a two-step process. First, the parent arenesulfonyl chloride is reacted with a primary amine to form the corresponding sulfonamide. This is followed by N-alkylation or N-arylation to introduce the desired substituent on the sulfonamide nitrogen.

Step-by-Step Protocol for the Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide:

  • Synthesis of the intermediate sulfonamide: 4-Methylbenzenesulfonyl chloride is reacted with a primary amine in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in a suitable organic solvent like dichloromethane or diethyl ether.

  • Benzylation of the sulfonamide: The resulting sulfonamide is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to facilitate the N-alkylation.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity crystalline solid.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of well-ordered single crystals.

  • Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling. The decrease in solubility at lower temperatures induces crystallization.

X-Ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The unit cell dimensions and space group are determined from the diffraction pattern. The crystal structure is solved using direct or Patterson methods to obtain an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles.

Below is a diagram illustrating the general workflow for the X-ray crystallography of novel sulfonamide compounds.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: General workflow for X-ray crystallography of sulfonamides.

Comparative Crystallographic Analysis of N-Substituted 4-Methylbenzenesulfonamides

To illustrate the impact of substitution on the crystal packing and intermolecular interactions of arenesulfonamides, we will compare the crystallographic data of two hypothetical, yet representative, N-substituted 4-methylbenzenesulfonamide derivatives:

  • Compound A: N-Allyl-N-benzyl-4-methylbenzenesulfonamide

  • Compound B: N-(4-Fluorobenzyl)-4-methylbenzenesulfonamide

The data presented in the following tables are illustrative and based on typical values reported for similar structures in the literature.[2]

Crystallographic Data and Refinement Parameters
ParameterCompound A: N-Allyl-N-benzyl-4-methylbenzenesulfonamideCompound B: N-(4-Fluorobenzyl)-4-methylbenzenesulfonamide
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
a (Å) 18.691910.542(2)
b (Å) 10.56128.987(1)
c (Å) 8.106515.123(3)
α (°) 9090
β (°) 90109.54(1)
γ (°) 9090
Volume (ų) 1600.31350.8(4)
Z 44
Calculated Density (g/cm³) 1.2511.362

Expert Interpretation:

The differences in the crystal system, space group, and unit cell parameters between Compound A and Compound B immediately indicate that these two molecules adopt different packing arrangements in the solid state. The presence of a fluorine atom in Compound B, a potent hydrogen bond acceptor, likely plays a significant role in directing a different set of intermolecular interactions compared to the allyl and benzyl groups in Compound A.

Key Bond Lengths and Angles
ParameterCompound A (Å or °)Compound B (Å or °)
S1=O1 1.4290(18)1.431(2)
S1=O2 1.4342(18)1.435(2)
S1-N1 1.635(2)1.628(3)
O1-S1-O2 119.5(1)119.8(1)
N1-S1-C(aryl) 107.2(1)107.5(1)

Expert Interpretation:

The bond lengths and angles around the sulfonamide core are relatively conserved between the two compounds, which is expected as these are characteristic of the sulfonamide functional group. The S-N bond length of around 1.63 Å is typical for N-substituted sulfonamides.

Intermolecular Interactions and Crystal Packing

The true value of comparative crystallography lies in understanding the non-covalent interactions that govern how molecules arrange themselves in a crystal.

Compound A (N-Allyl-N-benzyl-4-methylbenzenesulfonamide):

In the crystal structure of Compound A, the molecules are linked primarily through C-H···π interactions.[2] The absence of a strong hydrogen bond donor on the sulfonamide nitrogen means that the packing is dictated by weaker, but collectively significant, van der Waals forces and these C-H···π interactions involving the aromatic rings.

Compound B (N-(4-Fluorobenzyl)-4-methylbenzenesulfonamide):

In contrast, the crystal packing of Compound B is expected to be dominated by N-H···O=S hydrogen bonds, a classic and strong interaction for secondary sulfonamides. Additionally, the fluorine atom can participate in C-H···F hydrogen bonds, further stabilizing the crystal lattice. This more extensive network of strong intermolecular interactions likely contributes to the higher calculated density of Compound B compared to Compound A.

The diagram below illustrates the key intermolecular interactions that differentiate the crystal packing of these two types of arenesulfonamide derivatives.

interactions cluster_A Compound A: N-Allyl-N-benzyl-4-methylbenzenesulfonamide cluster_B Compound B: N-(4-Fluorobenzyl)-4-methylbenzenesulfonamide cluster_packing Resulting Crystal Packing A_mol Molecule A A_interactions C-H...π Interactions Van der Waals Forces A_mol->A_interactions A_packing Less Dense Packing A_interactions->A_packing B_mol Molecule B B_interactions N-H...O=S Hydrogen Bonds C-H...F Hydrogen Bonds B_mol->B_interactions B_packing Denser Packing B_interactions->B_packing

Caption: Key intermolecular interactions influencing crystal packing.

Structure-Property Relationships and Implications for Drug Development

The observed differences in the crystal structures of Compound A and Compound B have significant implications for their potential as drug candidates.

  • Solubility and Dissolution: The stronger and more extensive hydrogen bonding network in Compound B would likely lead to a higher lattice energy, which could translate to lower aqueous solubility compared to Compound A. This is a critical consideration for oral drug delivery.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a major concern in the pharmaceutical industry. The different intermolecular interactions available to each compound could lead to different polymorphic landscapes, with each polymorph exhibiting unique physical properties.

  • Target Binding: While crystal structure data provides information about the solid state, it can also offer insights into the low-energy conformations that a molecule can adopt. This information can be used to design molecules that are pre-organized for optimal binding to their biological target, potentially leading to improved potency and selectivity.

Conclusion

This comparative guide has highlighted the importance of crystal structure analysis in understanding the solid-state properties of arenesulfonamide derivatives. Through a detailed examination of crystallographic data, we can discern how subtle modifications to the molecular structure can have a profound impact on crystal packing and intermolecular interactions. This knowledge is invaluable for researchers and drug development professionals, as it enables the rational design of new therapeutic agents with optimized physicochemical and biological properties. The experimental workflows and comparative analyses presented herein provide a framework for the systematic structural characterization of novel sulfonamide-based drug candidates.

References

  • Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rosemond, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Verma, A., Joshi, S., & Singh, D. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Taibah University Medical Sciences, 15(5), 348-363.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (2025). BenchChem.
  • Cambridge Structural Database. (2023). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Hassan, M. A., El-Sharkawy, M. A., & El-Faham, A. (2019).
  • PubChem. (n.d.). Propane-1-sulphonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Apaydın, S., & Török, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & medicinal chemistry letters, 29(16), 2042–2050.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamide derivatives as anticancer agents. Current medicinal chemistry, 10(11), 925–953.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.